Product packaging for Benzyl-PEG24-azide(Cat. No.:)

Benzyl-PEG24-azide

Cat. No.: B11930767
M. Wt: 1190.4 g/mol
InChI Key: ZKGJKEMOMIELMV-UHFFFAOYSA-N
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Description

Benzyl-PEG24-azide is a useful research compound. Its molecular formula is C55H103N3O24 and its molecular weight is 1190.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H103N3O24 B11930767 Benzyl-PEG24-azide

Properties

Molecular Formula

C55H103N3O24

Molecular Weight

1190.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C55H103N3O24/c56-58-57-6-7-59-8-9-60-10-11-61-12-13-62-14-15-63-16-17-64-18-19-65-20-21-66-22-23-67-24-25-68-26-27-69-28-29-70-30-31-71-32-33-72-34-35-73-36-37-74-38-39-75-40-41-76-42-43-77-44-45-78-46-47-79-48-49-80-50-51-81-52-53-82-54-55-4-2-1-3-5-55/h1-5H,6-54H2

InChI Key

ZKGJKEMOMIELMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl-PEG24-azide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-PEG24-azide is a high-purity, monodisperse polyethylene glycol (PEG) linker critical to the advancement of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this heterobifunctional linker facilitates the assembly of molecules designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. Its 24-unit PEG chain enhances solubility and optimizes the spatial orientation of linked moieties, while the terminal benzyl and azide groups provide versatile handles for well-established conjugation chemistries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a specialized chemical reagent characterized by a long-chain polyethylene glycol spacer, capped at one end with a protective benzyl group and at the other with a reactive azide moiety. This structure is instrumental in its function as a linker in complex molecular architectures.

PropertyData
Molecular Formula C₅₅H₁₀₃N₃O₂₄
Molecular Weight 1190.41 g/mol
Appearance Solid
Storage Conditions -20°C for long-term storage

Note: A specific CAS number for this compound is not consistently reported in public databases; related structures with shorter PEG chains, such as Benzyl-PEG2-azide, have the CAS number 1260001-87-3. Researchers should verify the identity of the compound through analytical methods.

Synthesis and Purification

The synthesis of azide-terminated PEGs, including this compound, typically involves a two-step process starting from the corresponding PEG-alcohol. The general methodology is as follows:

Experimental Protocol: Synthesis of Azide-Terminated PEG

Step 1: Mesylation of the Terminal Hydroxyl Group

  • An oven-dried flask under an inert atmosphere (e.g., dry argon) is charged with the starting PEG-alcohol (1 equivalent).

  • Anhydrous dichloromethane (CH₂Cl₂) is added to dissolve the PEG-alcohol.

  • Triethylamine (Et₃N, 1.3 equivalents) is added, and the mixture is cooled to -10°C in an ice-salt bath.

  • Methanesulfonyl chloride (MsCl, 2.1 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Upon completion, the reaction mixture is diluted with water and extracted with CH₂Cl₂. The organic phases are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the PEG-mesylate intermediate.

Step 2: Azide Substitution

  • The dried PEG-mesylate (1 equivalent) is dissolved in absolute ethanol in a flask equipped with a reflux condenser.

  • Sodium azide (NaN₃, 1.5 equivalents) is added to the solution.

  • The mixture is heated to reflux and maintained for 12 hours.

  • After cooling to room temperature, the solution is concentrated, redissolved in CH₂Cl₂, and washed with water.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final azide-terminated PEG product.

Purification of the final product is typically achieved through column chromatography to ensure high purity.

Applications in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker connects the POI-binding ligand to the E3 ligase-binding ligand.

The azide group of this compound is a versatile functional handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. This allows for the covalent attachment of the linker to a molecule containing a complementary functional group, such as an alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a widely used click chemistry reaction for PROTAC synthesis. It involves the reaction of the azide group on the linker with a terminal alkyne on one of the ligands to form a stable triazole ring.

  • Dissolve the alkyne-functionalized component (e.g., POI ligand or E3 ligase ligand) and the azide-functionalized component (e.g., this compound conjugated to the other ligand) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The final concentrations are typically in the range of 0.1 equivalents of CuSO₄ and 0.2 equivalents of sodium ascorbate relative to the limiting reagent.

  • Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is an alternative click chemistry reaction that does not require a copper catalyst, which can be advantageous as copper can be toxic to cells. In SPAAC, the azide reacts with a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

  • Dissolve the azide-functionalized component and the strained alkyne-functionalized component in an appropriate solvent (e.g., DMSO or DMF).

  • Mix the solutions, ensuring equimolar amounts or a slight excess of one component.

  • Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • Purify the final PROTAC product using an appropriate chromatographic method.

Signaling Pathways and Experimental Workflows

The ultimate function of a PROTAC is to induce the degradation of a target protein, thereby modulating its downstream signaling pathway. The general mechanism of PROTAC action is a key logical relationship in the design and evaluation of these molecules.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_PROTAC PROTAC Molecule Target Ligand Target Ligand Linker This compound Target Ligand->Linker Target Protein Target Protein Target Ligand->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Binds Ternary Complex Ternary Complex Target Protein->Ternary Complex E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates Downstream Signaling Downstream Signaling Degradation->Downstream Signaling Inhibits

Caption: General mechanism of PROTAC-mediated protein degradation.

The experimental workflow for synthesizing a PROTAC using this compound via click chemistry is a logical sequence of steps that can be visualized to guide researchers.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow via Click Chemistry cluster_reactants Starting Materials Target_Ligand_Alkyne Target Ligand (with Alkyne) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Target_Ligand_Alkyne->Click_Chemistry E3_Ligand E3 Ligase Ligand Conjugation1 Conjugate E3 Ligand to Linker E3_Ligand->Conjugation1 Linker This compound Linker->Conjugation1 E3_Linker_Azide E3 Ligand-Linker-Azide Conjugation1->E3_Linker_Azide E3_Linker_Azide->Click_Chemistry Crude_PROTAC Crude PROTAC Click_Chemistry->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: A logical workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a valuable and versatile tool in the field of drug discovery and development, particularly for the synthesis of PROTACs. Its well-defined structure, including a long PEG spacer and reactive end groups, allows for the rational design and efficient synthesis of complex bioconjugates. The methodologies outlined in this guide provide a framework for the successful application of this compound in developing next-generation therapeutics that function through targeted protein degradation. As research in this area continues to expand, the importance of high-purity, well-characterized linkers like this compound will undoubtedly grow.

An In-depth Technical Guide to Benzyl-PEG24-azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-azide is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics.[1] Its structure incorporates a benzyl group, a long-chain polyethylene glycol (PEG) spacer with 24 ethylene oxide units, and a terminal azide group. This unique combination of functionalities imparts desirable properties, making it a valuable tool for researchers developing complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3][4]

The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while the terminal azide group allows for highly specific and efficient ligation to alkyne-containing molecules via "click chemistry".[5] This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols and data presented in a clear, tabular format.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzyl ether at one terminus of a 24-unit polyethylene glycol chain, and an azide group at the other.

cluster_benzyl Benzyl Group cluster_peg PEG Spacer (24 units) cluster_azide Azide Group b1 C₆H₅CH₂- p1 O-(CH₂CH₂O)₂₄- b1->p1 ether linkage a1 -CH₂CH₂-N₃ p1->a1 ether linkage

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅₅H₁₀₃N₃O₂₄
Molecular Weight 1190.41 g/mol
Appearance Varies (typically a solid or viscous oil)N/A
Purity ≥95% (typical from commercial suppliers)
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.
Spectral Data
Spectral DataExpected Chemical Shifts / SignalsReference
¹H NMR (CDCl₃) δ ≈ 7.3 (m, 5H, Ar-H ), 4.5 (s, 2H, Ar-CH ₂), 3.6 (m, large integral, PEG backbone -OCH ₂CH ₂O-), 3.4 (t, 2H, -CH ₂-N₃)
¹³C NMR (CDCl₃) δ ≈ 138 (Ar-C ), 128-127 (Ar-C H), 73 (Ar-C H₂-O), 70 (PEG backbone -OC H₂C H₂O-), 51 (-C H₂-N₃)
FT-IR ~2100 cm⁻¹ (strong, sharp azide N≡N stretch)

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for conjugating sensitive biomolecules.

cluster_reactants Reactants cluster_product Product This compound This compound Triazole Product Triazole Product This compound->Triazole Product Cu(I) catalyst (CuAAC) Alkyne-functionalized molecule Alkyne-functionalized molecule Alkyne-functionalized molecule->Triazole Product or strained alkyne (SPAAC)

Caption: General scheme of azide-alkyne click chemistry.

PROTAC Synthesis

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Target Protein Ligand Target Protein Ligand Final PROTAC Final PROTAC Target Protein Ligand->Final PROTAC E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->Final PROTAC This compound This compound This compound->Final PROTAC Click Chemistry

Caption: Modular synthesis of a PROTAC using this compound.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and application of this compound based on established methodologies for similar compounds.

Synthesis of this compound

A common route for the synthesis of PEG azides involves the conversion of a terminal hydroxyl group to a good leaving group, such as a mesylate, followed by nucleophilic substitution with sodium azide.

Materials:

  • Benzyl-PEG24-OH

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Mesylation:

    • Dissolve Benzyl-PEG24-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with cold water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

  • Azidation:

    • Dissolve the crude Benzyl-PEG24-mesylate in ethanol.

    • Add sodium azide (5-10 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove excess sodium azide.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by precipitating from a DCM solution into cold diethyl ether to yield this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4) or a solvent system like t-BuOH/H₂O or DMF

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the alkyne-functionalized molecule in the same solvent.

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of the ligand (THPTA or TBTA) in water or DMSO.

  • Reaction Setup:

    • In a reaction vial, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.2 molar ratio).

    • Add the reaction buffer or solvent.

    • Add the ligand to the reaction mixture (the final concentration is typically 5 times that of the copper sulfate).

    • Add the CuSO₄·5H₂O solution (final concentration is typically 0.1-1 mM).

    • Initiate the reaction by adding the sodium ascorbate solution (final concentration is typically 1-5 mM).

  • Reaction and Purification:

    • Stir the reaction at room temperature for 1-12 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, purify the product using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or precipitation.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification Prepare Stock Solutions Prepare Stock Solutions Combine Reactants Combine Reactants Prepare Stock Solutions->Combine Reactants Add Ligand and Copper Add Ligand and Copper Combine Reactants->Add Ligand and Copper Initiate with Ascorbate Initiate with Ascorbate Add Ligand and Copper->Initiate with Ascorbate Monitor Progress Monitor Progress Initiate with Ascorbate->Monitor Progress Purify Product Purify Product Monitor Progress->Purify Product

Caption: Experimental workflow for a typical CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for bioconjugation in living systems. This protocol outlines a general procedure for the reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent (e.g., DMSO, DMF)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve this compound in the chosen buffer or solvent.

    • Dissolve the strained alkyne-functionalized molecule in the same buffer or solvent.

  • Reaction Setup:

    • Combine the solutions of this compound and the strained alkyne in a reaction vial. A slight excess of one reactant (e.g., 1.2 equivalents) is often used.

  • Reaction and Purification:

    • Stir the reaction at room temperature. The reaction time can vary from minutes to several hours depending on the reactivity of the strained alkyne.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, purify the product using a suitable method, such as size-exclusion chromatography or reversed-phase HPLC.

Conclusion

This compound is a versatile and valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its well-defined structure, favorable physicochemical properties, and reactivity in highly efficient click chemistry reactions make it an essential tool for the construction of complex biomolecular architectures. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in a variety of research and development endeavors.

References

The Architect's Blueprint: A Technical Guide to PROTACs and the Pivotal Role of PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that harnesses the cell's own machinery for targeted protein degradation. These heterobifunctional molecules are meticulously designed constructs, and at the heart of their design and efficacy lies the linker, a component that is far more than a simple spacer. Among the various linker strategies, the incorporation of polyethylene glycol (PEG) chains has become a cornerstone of modern PROTAC development. This technical guide provides an in-depth exploration of the core principles of PROTAC technology and a detailed examination of the multifaceted role of PEG linkers. We will delve into the critical influence of PEG linkers on the physicochemical properties, cell permeability, and ternary complex formation of PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] Their mechanism of action relies on co-opting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2]

The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to lysine residues on the surface of the POI.[4] The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as a cellular recycling plant, which degrades the tagged protein into smaller peptides.[5] Following the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.

This catalytic nature is a key advantage of PROTACs over traditional small molecule inhibitors, as it allows for potent activity at sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP AMP+PPi Ub Ubiquitin E3 E3 Ubiquitin Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub->E1 Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome

Caption: PROTAC-mediated protein degradation pathway.

The Critical Role of PEG Linkers in PROTAC Design

The linker component of a PROTAC is not a passive spacer but a critical determinant of its biological activity. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.

Enhancing Solubility and Physicochemical Properties

A significant challenge in PROTAC development is their frequent high molecular weight and lipophilicity, which can lead to poor aqueous solubility and unfavorable pharmacokinetic profiles. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby enhancing solubility.

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane. However, the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can decrease cellular uptake.

Impact of PEG Linker Length on Ternary Complex Formation and Degradation Efficacy

The length of the PEG linker is a crucial parameter that dictates the ability of the PROTAC to induce the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long may result in a non-productive complex where the lysine residues on the POI are not correctly positioned for ubiquitination by the E3 ligase. Therefore, linker length optimization is a critical step in PROTAC design.

Quantitative Data on PEG Linker Length and PROTAC Efficacy

Systematic studies have demonstrated that varying the PEG linker length has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) 9>10,000~50
12~5,000~75
16 ~1,000 ~95 ****
19~5,000~70
21>10,000~60
TANK-binding kinase 1 (TBK1) < 12No degradation-
21 3 96 ****
2929276
Cyclin-dependent kinase 9 (CDK9) Amide-containing chain100 (CDK942), 140 (CDK955)Not specified

Note: The data presented is a compilation from different studies and is intended to illustrate the principle of linker length optimization. Absolute values can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTACs. Below are detailed methodologies for key experiments.

General Synthesis of a PEGylated PROTAC

The synthesis of PROTACs with PEG linkers is often a modular process involving the coupling of the POI ligand and the E3 ligase ligand with a bifunctional PEG linker. Common synthetic strategies include amide bond formation and click chemistry.

Protocol 1: Synthesis via Amide Bond Formation

  • Step 1: Coupling of Component A with Amine-PEG-Boc

    • Dissolve the carboxylic acid-functionalized component (e.g., POI ligand) (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete, monitoring by LC-MS.

    • Purify the crude product by flash column chromatography.

  • Step 2: Boc Deprotection

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20-50% v/v) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used in the next step without further purification.

  • Step 3: Final Amide Coupling

    • Follow the procedure in Step 1, using the deprotected amine from Step 2 and the carboxylic acid-functionalized second component (e.g., E3 ligase ligand).

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Synthesis via Click Chemistry

  • Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized PEG-component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O).

  • Prepare fresh aqueous solutions of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Purify the final PROTAC by preparative HPLC.

Western Blotting for DC50 and Dmax Determination

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody. Repeat for the loading control antibody.

    • Detection and Analysis: Develop the blot using an ECL substrate and capture the signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Materials:

    • Cells in a 96-well plate

    • PROTAC compound

    • MTS solution (containing PES)

    • 96-well plate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC. Incubate for the desired period (e.g., 72 hours).

    • MTS Addition: Add 20 µL of MTS solution to each well.

    • Incubation: Incubate for 1-4 hours at 37°C.

    • Absorbance Measurement: Record the absorbance at 490 nm.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Visualizing PROTAC Experimental and Logical Workflows

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Design Rational Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binary & Ternary Complex Binding Assays (SPR, ITC) Purification->Binding_Assay Degradation_Assay Western Blot for DC50 & Dmax Binding_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (MTS, MTT) Degradation_Assay->Viability_Assay PK_PD Pharmacokinetics & Pharmacodynamics Viability_Assay->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in navigating the complexities of PROTAC design and unlocking the full therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to PEGylation Reagents for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Poly(ethylene glycol) (PEG)ylation, a critical bioconjugation technique used to enhance the therapeutic properties of proteins. PEGylation involves the covalent attachment of PEG chains to a protein, which can significantly improve its pharmacokinetic and pharmacodynamic profile by increasing hydrodynamic size, shielding from proteolytic enzymes, and reducing immunogenicity.[1][] This document details the types of PEGylation reagents, their reaction chemistries, experimental protocols, and the impact of this modification on protein characteristics.

Core Principles of Protein PEGylation

PEGylation is a well-established strategy to improve the therapeutic value of proteins by prolonging their residence time in the body.[3] The inert, hydrophilic nature of the PEG polymer creates a protective hydration layer around the protein.[4] This "stealth" effect masks the protein from the host's immune system and reduces renal clearance, thereby extending its circulatory half-life.[4]

The choice of PEGylation strategy depends on several factors, including the target protein's structure, the desired degree of modification, and the specific therapeutic application. Key considerations include the molecular weight of the PEG, its structure (linear or branched), and the chemistry used for conjugation.

Types of PEGylation Reagents and Reaction Chemistries

PEGylation reagents are typically classified based on the reactive functional group on the PEG polymer, which determines the target amino acid residue on the protein. The process has evolved from "first-generation" random conjugation to "second-generation" site-specific methods that yield more homogeneous products.

Amine-Reactive PEGylation (Lysine and N-Terminus)

Targeting the primary amine groups (ε-amino) of lysine residues is the most common PEGylation strategy due to the typical abundance of accessible lysines on a protein's surface. The N-terminal α-amino group can also be targeted.

  • NHS Esters (N-Hydroxysuccinimidyl Esters): These are highly popular reagents that react with primary amines at neutral to slightly basic pH (7.0-8.0) to form stable, irreversible amide bonds.

  • Aldehydes: PEG aldehydes react with primary amines via reductive amination, forming a secondary amine linkage. This reaction can be directed to the N-terminus by controlling the pH to be mildly acidic (around 6.5), taking advantage of the lower pKa of the N-terminal α-amino group compared to the lysine ε-amino group.

Thiol-Reactive PEGylation (Cysteine)

Targeting the sulfhydryl group of cysteine residues allows for highly specific, site-directed modification, as free cysteines are relatively rare on protein surfaces.

  • Maleimides: PEG maleimides react specifically with free sulfhydryl groups at neutral pH (6.5-7.5) to form a stable thioether bond. This is a preferred method for generating homogeneous conjugates, often requiring the introduction of a cysteine residue at a specific site through protein engineering.

  • Vinyl Sulfones: These reagents also react with thiols to form a stable thioether linkage and are an alternative to maleimides.

Other and Emerging Chemistries
  • Hydrazides: PEG hydrazides can be coupled to aldehyde groups generated by oxidizing the carbohydrate moieties of glycoproteins, a technique known as glycoPEGylation.

  • Click Chemistry: This involves the use of bioorthogonal reactive groups, such as azides and alkynes, to achieve highly specific and efficient conjugation under mild conditions.

Quantitative Impact of PEGylation on Protein Properties

The physicochemical changes induced by PEGylation directly translate to altered pharmacokinetic and pharmacodynamic properties. The molecular weight and structure of the attached PEG are critical determinants of these changes.

Table 1: Effect of PEG Molecular Weight on Hydrodynamic Radius (Rh)

The attachment of PEG chains significantly increases the protein's apparent size in solution, which is a primary factor in reducing renal clearance.

ProteinPEG TypePEG Molecular Weight (kDa)Resulting Hydrodynamic Radius (Rh) in nmFold Increase in Rh
Human Serum Albumin (HSA)Linear5-1.20
Human Serum Albumin (HSA)Linear10-1.48
Human Serum Albumin (HSA)Linear20-1.75
Human Serum Albumin (HSA)Branched20-1.83
Interferon-α-2bLinear105.7~2.9
Interferon-α-2bLinear207.4~3.7
Interferon-α-2bLinear309.1~4.6
Interferon-α-2bLinear459.6~4.8
Data compiled from multiple sources. The hydrodynamic radius of unconjugated Interferon-α-2b is approximately 2 nm.
Table 2: Effect of PEGylation on In Vivo Half-Life and Bioactivity

The increased hydrodynamic size and shielding effect of PEG translate to a dramatically longer circulation time. However, this often comes at the cost of reduced in vitro specific activity due to steric hindrance at the protein's active or binding sites. This trade-off is generally favorable, as the extended half-life more than compensates for the activity loss, leading to a greater overall therapeutic effect in vivo.

ProteinPEG Molecular Weight (kDa)Unmodified Half-LifePEGylated Half-LifeFold Increase in Half-LifeRetained In Vitro Bioactivity
rhTIMP-1201.1 h28 h~25xPartial to Complete
sfGFP20--7.3x>100%
sfGFP30--9.5x>100%
Interleukin-2 (IL-2)--->20x-
Asparaginase (rabbit)-20 h144 h7.2x-
Various ProteinsVarious---7% to 98%
Data compiled from multiple sources.

Experimental Protocols

The following are generalized protocols for common PEGylation reactions. Researchers must optimize conditions such as molar excess of PEG reagent, protein concentration, pH, and reaction time for each specific protein.

Protocol 1: Amine PEGylation using NHS Ester Reagent

This protocol targets primary amines on lysine residues and the N-terminus.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, PBS, pH 7.4)

  • PEG-NHS Ester reagent

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)

  • Purification system (Size Exclusion or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.

  • Reagent Preparation: Immediately before use, warm the PEG-NHS Ester vial to room temperature to prevent moisture condensation. Dissolve the reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent, as the NHS ester hydrolyzes quickly in the presence of moisture.

  • Conjugation Reaction:

    • Adjust the protein solution to the desired concentration (typically 1-10 mg/mL).

    • Slowly add a calculated molar excess of the PEG-NHS Ester stock solution to the stirring protein solution. A starting point is a 5- to 20-fold molar excess of PEG to protein.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. The quencher will react with any excess PEG-NHS ester.

  • Purification: Separate the PEGylated protein from unreacted PEG and the native protein using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

    • SEC: Separates molecules based on their hydrodynamic radius. The larger PEGylated conjugates will elute before the smaller, unmodified protein.

    • IEX: Separates based on surface charge. PEGylation shields the protein's surface charges, causing the conjugate to elute differently than the native protein. This method can also separate positional isomers.

  • Characterization: Analyze the final product using SDS-PAGE (to visualize the increase in molecular weight), and mass spectrometry to confirm the degree of PEGylation.

Protocol 2: Thiol PEGylation using Maleimide Reagent

This protocol targets free sulfhydryl groups on cysteine residues for site-specific modification.

Materials:

  • Cysteine-containing protein

  • Thiol-free, degassed buffer (e.g., PBS, pH 7.0)

  • (Optional) Reducing agent (e.g., TCEP)

  • PEG-Maleimide reagent

  • Purification system (SEC or IEX)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5). Oxygen should be minimized to prevent disulfide bond formation.

    • If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-100x molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent. TCEP does not need to be removed.

  • Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a suitable solvent immediately before use.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the PEG-Maleimide reagent to the protein solution.

    • Mix gently and ensure the final protein concentration is appropriate (e.g., at least 10 mg/mL).

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the PEGylated conjugate from excess reagents and unmodified protein using SEC or IEX as described in Protocol 1.

  • Characterization: Confirm successful conjugation and purity using SDS-PAGE and mass spectrometry.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Experimental Workflow for Protein PEGylation

PEGylation_Workflow General Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Target Protein Solution Mix Combine Protein & PEG Reagent (Control Molar Ratio, pH) Protein->Mix Buffer Select & Prepare Amine/Thiol-Free Buffer Buffer->Protein PEG_Reagent Prepare Fresh PEG Reagent Stock PEG_Reagent->Mix Incubate Incubate (Control Time & Temp) Mix->Incubate Purify Purify Conjugate (SEC or IEX) Incubate->Purify Analyze Characterize Product (SDS-PAGE, MS) Purify->Analyze Final Pure PEG-Protein Conjugate Analyze->Final

Caption: General Experimental Workflow for Protein PEGylation.

Logical Diagram of PEGylation Chemistries

PEG_Chem_Logic Decision Logic for Choosing a PEGylation Strategy Start Start: Select Protein Cys Free Cysteine Available? Start->Cys N_Term N-Terminus Accessible? Cys->N_Term No Maleimide Thiol-Reactive: PEG-Maleimide Cys->Maleimide Yes Lys Random Lysine PEGylation Acceptable? N_Term->Lys No Aldehyde N-Terminal Specific: PEG-Aldehyde (pH < 7) N_Term->Aldehyde Yes NHS Amine-Reactive: PEG-NHS Ester (pH > 7) Lys->NHS Yes Reconsider Re-engineer Protein or Use Alternative Chemistry Lys->Reconsider No

Caption: Decision Logic for Choosing a PEGylation Strategy.

Signaling Pathway of a PEGylated Therapeutic: Pegfilgrastim

Pegfilgrastim is a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF). It binds to the G-CSF receptor on myeloid progenitor cells, activating downstream signaling pathways, primarily the JAK/STAT pathway, to stimulate neutrophil proliferation and maturation.

GCSF_Signaling Pegfilgrastim (PEG-G-CSF) Signaling Pathway Pegfilgrastim Pegfilgrastim GCSF_R G-CSF Receptor Pegfilgrastim->GCSF_R Binds JAK JAK GCSF_R->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds to DNA Transcription Gene Transcription DNA->Transcription Response Cellular Response Transcription->Response Leads to

Caption: Pegfilgrastim (PEG-G-CSF) Signaling Pathway.

Conclusion

PEGylation remains a cornerstone technology in drug development, enabling the transformation of promising protein candidates into effective therapeutics. By carefully selecting the appropriate PEG reagent, chemistry, and reaction conditions, researchers can precisely modulate a protein's properties to achieve a desired therapeutic profile. The methodologies and data presented in this guide offer a robust foundation for scientists and drug developers to design, execute, and optimize their protein modification strategies, ultimately leading to the development of safer and more effective biologic drugs.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG24-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-azide is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal benzyl group and an azide functionality. This heterobifunctional reagent is a cornerstone in modern bioconjugation, primarily utilized in "click chemistry" reactions for the stable and efficient linkage of biomolecules.[1][2] Its long, hydrophilic PEG24 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

The terminal azide group of this compound allows for highly specific and bioorthogonal ligation with alkyne-containing molecules through two primary mechanisms: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for the precise modification of complex biomolecules.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in bioconjugation, with a particular focus on its application in PROTAC synthesis.

Data Presentation: Quantitative Comparison of Azide-Alkyne Click Reactions

The choice between CuAAC and SPAAC for bioconjugation with this compound depends on the specific application, particularly the sensitivity of the biomolecules to copper catalysts. The following tables summarize key quantitative data for reactions involving benzyl azide, which serves as a reliable proxy for the reactivity of this compound.

Table 1: Quantitative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide

Alkyne PartnerCatalyst SystemSolventReaction TimeYield (%)Reference
PhenylacetyleneCu(OAc)₂ (1 mol%)EG/H₂ONot specified78%
PhenylacetyleneFerrocene Schiff base Cu(II) complex (50 ppm)EG/H₂ONot specified92%
7-Ethynyl CoumarinCuSO₄ (no ligand)Not specified30 minNo detectable product
4-NitrophenylacetyleneNot specifiedNot specifiedNot specified22.99 ± 0.13 (relative rate)
Ethyl PropiolateNot specifiedNot specifiedNot specified55.81 ± 0.74 (relative rate)
3-Butyn-2-oneNot specifiedNot specifiedNot specified56.75 ± 0.65 (relative rate)

Table 2: Quantitative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Benzyl Azide

Cyclooctyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Solvent/ConditionsReference
Cyclooctyne Derivative0.0012Aqueous CD₃CN
[9+1]CPP2.2 x 10⁻³Not specified
[11+1]CPP4.5 x 10⁻⁴Not specified

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an alkyne-functionalized biomolecule (e.g., a protein or peptide).

Materials:

  • Alkyne-functionalized biomolecule

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Degassed, biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Anhydrous DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized biomolecule in a suitable buffer.

    • Prepare a stock solution of this compound in DMSO or DMF.

    • Prepare a stock solution of CuSO₄·5H₂O in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the copper-chelating ligand (THPTA for aqueous reactions, TBTA for organic solvents) in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized biomolecule solution.

    • Add the this compound stock solution to the reaction mixture. A molar excess of the PEG linker (e.g., 5-10 equivalents) is typically used.

    • In a separate tube, pre-mix the CuSO₄ solution with the THPTA solution (typically at a 1:2 molar ratio) and let it incubate for a few minutes.

    • Add the copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

  • Reaction and Monitoring:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion, the bioconjugate can be purified to remove excess reagents and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a copper-free method for conjugating this compound to a biomolecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

  • Strained cyclooctyne-functionalized biomolecule

  • This compound

  • Biocompatible buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve the strained cyclooctyne-functionalized biomolecule in the appropriate buffer.

    • Prepare a stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a reaction vessel, add the solution of the strained cyclooctyne-functionalized biomolecule.

    • Add the this compound stock solution to the reaction mixture. The stoichiometry will depend on the specific application and the desired degree of labeling, but a slight molar excess of the PEG linker is common.

  • Reaction and Monitoring:

    • Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.

    • Monitor the progress of the reaction using appropriate analytical techniques such as mass spectrometry, HPLC, or gel electrophoresis.

  • Purification:

    • Purify the resulting bioconjugate using standard methods like SEC, IEX, or HIC to remove any unreacted starting materials.

Mandatory Visualizations

Signaling Pathway Diagram: PROTAC-Mediated Degradation of SMARCA2/4

The following diagram illustrates the mechanism of action of a PROTAC, such as ACBI1, which utilizes a benzyl linker to recruit the E3 ubiquitin ligase VHL to the target proteins SMARCA2/4, leading to their ubiquitination and subsequent degradation by the proteasome.

PROTAC_pathway cluster_formation Ternary Complex Formation PROTAC PROTAC (e.g., ACBI1 with Benzyl-PEG Linker) Ternary_Complex Ternary Complex (SMARCA-PROTAC-VHL) PROTAC->Ternary_Complex SMARCA Target Protein (SMARCA2/4) SMARCA->Ternary_Complex VHL E3 Ligase (VHL) VHL->Ternary_Complex Ub_SMARCA Polyubiquitinated SMARCA2/4 Ternary_Complex->Ub_SMARCA Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_SMARCA->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_synthesis_workflow Start Start Warhead_Alkyne Alkyne-modified Warhead Ligand Start->Warhead_Alkyne Benzyl_PEG_Azide This compound Start->Benzyl_PEG_Azide CuAAC_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate, Ligand) Warhead_Alkyne->CuAAC_Reaction Anchor_Ligand E3 Ligase Anchor Ligand Benzyl_PEG_Azide->CuAAC_Reaction Crude_PROTAC Crude PROTAC Mixture CuAAC_Reaction->Crude_PROTAC Purification Purification (e.g., Preparative HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Molecule Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Final_Product Final PROTAC Characterization->Final_Product

References

Application Note: Streamlined Synthesis of PROTACs Using a Bifunctional Benzyl-PEG24-Azide Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[1][2][3][4] A PROTAC molecule consists of three key components: a ligand that binds the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the polyubiquitination of the POI, which marks it for degradation by the 26S proteasome.

The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex, cell permeability, and overall pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently used due to their ability to enhance solubility and provide synthetic flexibility. This protocol details a modular approach for PROTAC synthesis using a bifunctional Benzyl-PEG24-azide linker. This strategy leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to conjugate an alkyne-modified ligand with the azide terminus of the linker. The benzyl group at the other terminus is functionalized (e.g., with a carboxylic acid) to allow for standard amide coupling, providing a robust and versatile method for generating diverse PROTAC libraries.

Experimental Protocols

This protocol outlines a three-part synthesis: (A) functionalization of a target protein ligand with a terminal alkyne, (B) CuAAC "click" reaction with a bifunctional Benzyl(p-COOH)-PEG24-azide linker, and (C) final amide coupling with an E3 ligase ligand.

Part A: Synthesis of Alkyne-Modified Warhead (e.g., JQ1-Alkyne)

This step functionalizes the target protein ligand (warhead) with a terminal alkyne for the click reaction. Here, we use the BRD4 ligand JQ1 as an example.

  • Materials:

    • (+)-JQ1 (1.0 eq)

    • Propargylamine (1.5 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve (+)-JQ1 in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add propargylamine to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield JQ1-alkyne.

Part B: CuAAC Click Reaction with this compound Linker

This is the core step where the alkyne-modified warhead is conjugated to the azide linker.

  • Materials:

    • JQ1-Alkyne (from Part A) (1.0 eq)

    • Benzyl(p-COOH)-PEG24-azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent: t-BuOH/H2O (1:1) or DMF

  • Procedure:

    • Dissolve JQ1-Alkyne and Benzyl(p-COOH)-PEG24-azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4·5H2O solution. The reaction should turn color.

    • Stir vigorously at room temperature for 4-12 hours.

    • Monitor the reaction for the disappearance of starting materials by LC-MS.

    • Upon completion, the product can be purified via preparative HPLC or flash chromatography to yield the JQ1-Linker intermediate.

Part C: Final Amide Coupling with E3 Ligase Ligand (e.g., Pomalidomide-Amine)

This final step attaches the E3 ligase ligand to complete the PROTAC molecule.

  • Materials:

    • JQ1-Linker intermediate (from Part B) (1.0 eq)

    • Pomalidomide-amine derivative (e.g., 4-aminomethyl-pomalidomide) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the JQ1-Linker intermediate in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature to activate the carboxylic acid on the benzyl group.

    • Add the pomalidomide-amine derivative to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor progress by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with 5% LiCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and ¹H NMR.

Data Presentation

The following tables summarize representative data for the synthesis and characterization of a hypothetical PROTAC molecule (PROTAC-XYZ) synthesized via this protocol.

Table 1: Synthesis and Purification Summary

StepStarting MaterialProductYield (%)Purity (by HPLC, 254 nm)
AJQ1JQ1-Alkyne85%>98%
BJQ1-AlkyneJQ1-Linker Intermediate78%>95%
CJQ1-Linker IntermediateFinal PROTAC-XYZ65%>99%

Table 2: Characterization of Final PROTAC-XYZ

Analysis MethodExpected ValueObserved Value
LC-MS
Retention Time (min)12.512.4
Mass (m/z) [M+H]⁺1754.981755.01
Biophysical Binding
Target Protein Binding (Kd)~50 nM55 nM
E3 Ligase Binding (Kd)~150 nM162 nM
Cellular Activity
DC50 (Degradation)N/A25 nM
Dmax (Max Degradation)N/A>90%

Visualizations

The following diagrams illustrate the synthetic workflow and the biological mechanism of action for the synthesized PROTAC.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product JQ1 Warhead (e.g., JQ1) StepA Part A: Alkyne Functionalization JQ1->StepA E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) StepC Part C: Amide Coupling E3_Ligand->StepC Linker Benzyl(COOH)-PEG24-Azide Linker StepB Part B: CuAAC Click Reaction Linker->StepB JQ1_Alkyne Alkyne-Modified Warhead StepA->JQ1_Alkyne JQ1_Linker Warhead-Linker Intermediate StepB->JQ1_Linker PROTAC Final PROTAC Molecule StepC->PROTAC JQ1_Alkyne->StepB JQ1_Linker->StepC

Caption: Modular workflow for PROTAC synthesis.

Caption: PROTAC mechanism of action.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Benzyl-PEG24-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Benzyl-PEG24-azide for the surface modification of nanoparticles. This heterobifunctional linker is instrumental in the development of advanced nanomaterials for a range of biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. The inclusion of a Poly(ethylene glycol) (PEG) spacer enhances the biocompatibility and stability of nanoparticles in biological environments, while the terminal azide group allows for covalent conjugation of biomolecules via "click chemistry".

The protocols provided herein are generalized for common nanoparticle platforms such as gold (AuNPs) and iron oxide nanoparticles (IONPs). Researchers are encouraged to optimize these protocols for their specific nanoparticle systems and applications.

Principle of Surface Functionalization

The surface modification of nanoparticles with this compound is a critical step to improve their performance in biological systems. The PEG component provides a hydrophilic shield, a process known as PEGylation, which can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and prolong circulation half-life in vivo.[1] The benzyl group at one terminus of the linker can be utilized for attachment to the nanoparticle surface through various chemistries, while the azide group at the other end serves as a versatile handle for the covalent attachment of targeting ligands, drugs, or imaging agents using highly efficient and specific "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]

Quantitative Data Summary

The surface modification of nanoparticles with this compound is expected to alter their physicochemical properties. The following tables summarize typical changes observed upon PEGylation. The exact values will depend on the core nanoparticle material, size, and the density of the conjugated this compound.

Table 1: Expected Physicochemical Characterization of Bare vs. This compound Modified Gold Nanoparticles (AuNPs)

ParameterBare AuNPs (Citrate-Stabilized)This compound Functionalized AuNPs
Core Diameter (TEM) 20 nm20 nm
Hydrodynamic Diameter (DLS) ~25 nm~45-55 nm
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (pH 7.4) -30 to -50 mV-5 to -15 mV
Surface Plasmon Resonance (λmax) ~520 nm~522-525 nm (slight red-shift)

Table 2: Expected Physicochemical Characterization of Bare vs. This compound Modified Iron Oxide Nanoparticles (IONPs)

ParameterBare IONPsThis compound Functionalized IONPs
Core Diameter (TEM) 15 nm15 nm
Hydrodynamic Diameter (DLS) Highly aggregated in PBS~50-70 nm
Polydispersity Index (PDI) > 0.5< 0.3
Zeta Potential (pH 7.4) Variable (depends on synthesis)Near-neutral
Magnetic Resonance Relaxivity (r2) HighSlightly decreased

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for nanoparticle surface modification and subsequent bioconjugation.

experimental_workflow cluster_synthesis Nanoparticle Core Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization of Functionalized Nanoparticles cluster_conjugation Bioconjugation via Click Chemistry np_synthesis Nanoparticle Synthesis (e.g., AuNP, IONP) np_char_1 Initial Characterization (TEM, DLS) np_synthesis->np_char_1 functionalization Surface Modification with This compound np_char_1->functionalization purification_1 Purification (Centrifugation/Washing) functionalization->purification_1 np_char_2 Characterization (DLS, Zeta Potential, FTIR, XPS) purification_1->np_char_2 click_reaction Click Chemistry Conjugation (e.g., with DBCO-ligand) np_char_2->click_reaction purification_2 Final Purification click_reaction->purification_2 final_product Targeted Nanoparticle purification_2->final_product

Caption: Experimental workflow for nanoparticle modification.

click_chemistry_pathway cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) np_azide Nanoparticle-PEG-N3 reaction Formation of stable triazole linkage np_azide->reaction dbco_ligand DBCO-Ligand (Drug, Antibody, etc.) dbco_ligand->reaction conjugated_np Functionalized Nanoparticle reaction->conjugated_np

Caption: Click chemistry conjugation pathway.

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with Benzyl-PEG24-thiol-azide

This protocol assumes the use of a thiol-derivatized this compound for conjugation to AuNPs via gold-thiol chemistry. If a different terminal group is present on the this compound, the protocol will need to be adapted.

Materials and Reagents:

  • Citrate-stabilized AuNPs (e.g., 20 nm) in aqueous solution

  • Benzyl-PEG24-thiol-azide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Microcentrifuge and tubes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Benzyl-PEG24-thiol-azide in nuclease-free water (e.g., 1 mg/mL).

    • Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.

  • PEGylation of AuNPs:

    • To the citrate-capped AuNP solution, add the Benzyl-PEG24-thiol-azide solution. A starting molar ratio of approximately 10,000 PEG molecules per nanoparticle is recommended.

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant containing excess, unbound PEG linker.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.

    • After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer for storage or further use.

Protocol 2: Surface Modification of Amine-Functionalized Iron Oxide Nanoparticles (IONPs) with this compound-NHS ester

This protocol describes the conjugation of an NHS-ester activated this compound to amine-functionalized IONPs.

Materials and Reagents:

  • Amine-functionalized IONPs

  • This compound-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Washing/Storage Buffer (e.g., PBS with 0.1% BSA)

  • Microcentrifuge tubes

  • Rotator or rocker

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized IONPs in the anhydrous solvent. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Conjugation Reaction:

    • Add the this compound-NHS ester to the IONP suspension. A 5-10 fold molar excess relative to the estimated surface amine groups is a good starting point.

    • Add a non-nucleophilic base such as DIPEA to act as a proton scavenger.

    • Allow the reaction to proceed for 24-48 hours at room temperature with stirring.

  • Purification of Azido-PEG-IONPs:

    • Precipitate the functionalized IONPs by adding a non-solvent like diethyl ether.

    • Collect the nanoparticles using a strong magnet and discard the supernatant.

    • Wash the nanoparticles extensively with the reaction solvent and then with a more volatile solvent like acetone to remove unreacted starting materials.

    • Dry the purified this compound functionalized IONPs under vacuum.

    • Resuspend the final product in the desired aqueous buffer for storage or further applications.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification of nanoparticles.

Table 3: Recommended Characterization Techniques

TechniquePurposeExpected Outcome for Successful Modification
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.Increase in hydrodynamic diameter and a low Polydispersity Index (PDI).
Zeta Potential Analysis To determine the surface charge of the nanoparticles.A shift in zeta potential towards neutral.
Transmission Electron Microscopy (TEM) To visualize the core size and morphology of the nanoparticles.No significant change in the core size or shape.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.Appearance of characteristic peaks for the PEG backbone and the azide group.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.Presence of nitrogen from the azide group.
Quantification of Surface Azide Groups To determine the number of reactive sites for click chemistry.Can be achieved through various methods, including reaction with a fluorescently-labeled alkyne and subsequent spectroscopic analysis.[3]

References

Application Notes and Protocols for Benzyl-PEG24-azide Reaction with Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-azide is a versatile, heterobifunctional linker molecule widely employed in bioconjugation, chemical biology, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The molecule features a benzyl group, a 24-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The long PEG chain enhances solubility and provides steric hindrance, which can be advantageous in biological systems.[4][5] The terminal azide allows for highly specific and efficient covalent ligation to alkyne-containing molecules through "click chemistry".

This document provides detailed protocols for the two primary methods of reacting this compound with alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Features of this compound Reactions:

  • High Specificity: Azides and alkynes are bioorthogonal, meaning they react selectively with each other without cross-reacting with other functional groups typically found in biological systems.

  • Efficiency: Click chemistry reactions are known for their high yields and rapid reaction rates under mild conditions.

  • Versatility: These reactions can be performed in a variety of solvents, including aqueous buffers, making them suitable for conjugating sensitive biomolecules.

Reaction Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) ion, enhance reaction efficiency, and protect biomolecules from oxidative damage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage without the need for a cytotoxic metal catalyst. This makes SPAAC particularly well-suited for applications in living systems and with sensitive biological molecules.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other appropriate amine-free buffer.

  • Organic Solvent (optional, for dissolving reactants): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-containing molecule in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in the reaction buffer or a minimal amount of an organic solvent like DMSO. Prepare a stock solution of known concentration.

  • Reaction Setup:

    • In a reaction vessel, add the solution of the alkyne-containing molecule.

    • Add the this compound solution. A 1.5 to 5-fold molar excess of the azide is typically used.

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. A 1:5 molar ratio of copper to ligand is often used. Let it stand for a few minutes.

    • Add the copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification:

    • Purify the resulting conjugate to remove excess reagents and byproducts. Common purification methods for PEGylated molecules include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.

      • Ion-Exchange Chromatography (IEX): Can separate molecules based on charge differences, which may be altered by PEGylation.

      • Dialysis/Ultrafiltration: Useful for removing small molecules from a protein conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free conjugation of this compound to a strained alkyne-containing molecule (e.g., DBCO-functionalized).

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO)-functionalized molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable biological buffer.

  • Organic Solvent (optional, for dissolving reactants): Anhydrous DMSO or DMF

Procedure:

  • Reactant Preparation:

    • Dissolve the strained alkyne-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in the reaction buffer or a minimal amount of an organic solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the strained alkyne-functionalized molecule and the this compound solution. A 2-5 fold molar excess of the azide is commonly used.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by SDS-PAGE (for proteins, showing a molecular weight shift), HPLC, or LC-MS.

  • Purification:

    • Purify the final conjugate using an appropriate method as described in Protocol 1 (SEC, IEX, or dialysis/ultrafiltration) to remove any unreacted starting materials.

Data Presentation

The following tables summarize typical reaction parameters for CuAAC and SPAAC. Note that optimal conditions may vary depending on the specific substrates.

Table 1: Typical Reaction Conditions for CuAAC with this compound

ParameterRecommended RangeNotes
Molar Ratio (Azide:Alkyne) 1.5:1 to 5:1A slight excess of the PEG-azide can drive the reaction to completion.
Copper(II) Sulfate 50 - 250 µMHigher concentrations can increase reaction rate but may damage sensitive biomolecules.
Ligand (THPTA) 250 - 1250 µMA 5-fold excess relative to copper is recommended to stabilize Cu(I) and protect substrates.
Sodium Ascorbate 250 µM - 2.5 mMA 5-10 fold excess relative to copper ensures a reducing environment.
Temperature Room Temperature (20-25°C)Mild temperatures are generally sufficient.
Reaction Time 1 - 4 hoursMonitor reaction progress for optimization.
pH 7.0 - 8.0Neutral to slightly basic conditions are generally optimal.

Table 2: Typical Reaction Conditions for SPAAC with this compound

ParameterRecommended RangeNotes
Molar Ratio (Azide:Alkyne) 2:1 to 5:1An excess of the azide is often used to ensure efficient conjugation to the strained alkyne.
Temperature 4°C to 37°CCan be performed at room temperature or refrigerated for longer incubations.
Reaction Time 2 - 12 hoursSPAAC reactions are generally fast but can be incubated overnight for convenience.
pH 7.0 - 8.5The reaction is tolerant of a wide pH range.

Visualizations

CuAAC_Workflow CuAAC Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_alkyne Dissolve Alkyne-Molecule mix Combine Alkyne, Azide, and Cu/Ligand prep_alkyne->mix prep_azide Dissolve This compound prep_azide->mix prep_cu Prepare Cu(II)/Ligand (CuSO4 + THPTA) prep_cu->mix prep_asc Prepare fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate mix->initiate incubate Incubate 1-4h at Room Temp initiate->incubate purify Purify Conjugate (SEC, IEX, Dialysis) incubate->purify analyze Analyze Product (LC-MS, HPLC) purify->analyze SPAAC_Workflow SPAAC Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep_alkyne Dissolve Strained Alkyne (e.g., DBCO-Molecule) mix Combine Alkyne and Azide prep_alkyne->mix prep_azide Dissolve This compound prep_azide->mix incubate Incubate 2-12h at 4°C or Room Temp mix->incubate purify Purify Conjugate (SEC, IEX, Dialysis) incubate->purify analyze Analyze Product (LC-MS, HPLC, SDS-PAGE) purify->analyze

References

Application Notes and Protocols for Benzyl-PEG24-azide in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG24-azide is a high-purity, monodisperse polyethylene glycol (PEG) linker that serves as a critical tool in the development of targeted drug delivery systems. This heterobifunctional linker features a benzyl group and a terminal azide group, connected by a 24-unit PEG chain. The azide group enables covalent conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] The PEG chain enhances the solubility and stability of the resulting conjugate, and can improve its pharmacokinetic profile.[3][4]

These application notes provide an overview of the use of this compound in targeted drug delivery, including key quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Key Applications

The primary application of this compound is in the construction of bioconjugates where a targeting moiety is linked to a therapeutic or diagnostic agent. The benzyl group can be considered a stable terminal group or a modifiable handle for further chemical transformations, while the azide provides a bioorthogonal reactive site for click chemistry.

Common applications include:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies that target tumor-specific antigens.

  • Peptide-Drug Conjugates (PDCs): Attaching drugs to peptides that can target specific receptors.

  • Small Molecule-Drug Conjugates (SMDCs): Connecting a small molecule targeting ligand to a potent payload.[]

  • PROTACs: Serving as a linker in the synthesis of proteolysis-targeting chimeras.

The 24-unit PEG linker plays a crucial role in these applications by:

  • Increasing Hydrophilicity: Improving the solubility of hydrophobic drugs in aqueous media.

  • Enhancing Stability: Protecting the conjugate from enzymatic degradation.

  • Improving Pharmacokinetics: Potentially extending the circulation half-life of the conjugate.

  • Providing a Flexible Spacer: Reducing steric hindrance between the targeting moiety and the payload.

Data Presentation

The following tables summarize quantitative data relevant to the application of PEGylated linkers and click chemistry in drug conjugate development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC55H103N3O24MedChemExpress
Molecular Weight1190.41 g/mol MedChemExpress
AppearanceWhite to off-white solid---
SolubilitySoluble in water and most organic solvents---

Table 2: Representative Pharmacokinetic Data of a PEG24-Containing Antibody-Drug Conjugate (ADC)

Data presented is for an ADC utilizing a methyl-PEG24 (mPEG24) linker, which is structurally similar to this compound and demonstrates the benefits of the PEG24 moiety.

ADC ConstructHalf-life (h)Tumor SuppressionAnimal Tolerability
ADC with dipeptide linkerBaselineBaselineBaseline
ADC with mPEG24 linkerProlongedEnhancedEnhanced

This data is derived from a study on an ADC with a methyl-PEG24 (mPEG24) moiety, which showed improved hydrophilicity, biophysical stability, and tumor suppression, along with a longer half-life and better animal tolerability.

Experimental Protocols

The following are detailed protocols for the use of this compound in the synthesis of a targeted drug conjugate. These protocols are based on established methods for copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified drug to this compound.

Materials:

  • Alkyne-modified drug

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Reaction vessel

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-modified drug and this compound in the chosen solvent in the reaction vessel. The molar ratio should be optimized for the specific application, but a 1:1.2 ratio of alkyne to azide is a good starting point.

  • Preparation of Copper Catalyst Solution:

    • In a separate tube, prepare the copper catalyst solution. For aqueous reactions, incubate CuSO4 with THPTA ligand in a 1:2 ratio for several minutes. For organic solvents, TBTA can be used.

  • Reaction Initiation:

    • Add the copper catalyst solution to the reaction mixture.

    • Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) state. A 5-fold molar excess of sodium ascorbate over CuSO4 is recommended.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or HPLC. The reaction is typically complete within 1-4 hours.

  • Purification:

    • Once the reaction is complete, purify the conjugate using a suitable method such as reversed-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and the copper catalyst.

  • Characterization:

    • Characterize the final conjugate by mass spectrometry to confirm its identity and purity.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO or BCN)-modified targeting moiety to this compound.

Materials:

  • Strained alkyne-modified targeting moiety (e.g., antibody, peptide)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7.0-7.4)

  • Reaction vessel

  • Purification system (e.g., SEC, affinity chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the strained alkyne-modified targeting moiety in the appropriate buffer in the reaction vessel.

    • Add this compound to the solution. A 3 to 5-fold molar excess of the azide linker is often used to ensure complete labeling of the targeting moiety.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C with gentle shaking.

  • Reaction Monitoring:

    • Monitor the reaction progress using a suitable analytical technique. For protein conjugates, this can be done by SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation. LC-MS can also be used for more precise monitoring. SPAAC reactions are typically slower than CuAAC and may require several hours to overnight for completion.

  • Purification:

    • Purify the conjugate to remove excess this compound and any unreacted targeting moiety. For antibody conjugates, protein A or G affinity chromatography is effective. Size-exclusion chromatography is a general method for purifying bioconjugates.

  • Characterization:

    • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or the degree of labeling. This can be done using UV-Vis spectroscopy (if the drug has a distinct absorbance), mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizations

Experimental Workflow for Targeted Drug Conjugate Synthesis

G cluster_0 Reactant Preparation cluster_1 Conjugation (Click Chemistry) cluster_2 Purification & Characterization drug Alkyne-modified Drug cuaac CuAAC (Copper-catalyzed) drug->cuaac linker This compound linker->cuaac spaac SPAAC (Copper-free) linker->spaac targeting Targeting Moiety targeting->spaac purify Purification (HPLC, SEC) cuaac->purify spaac->purify charac Characterization (MS, HIC) purify->charac final_product final_product charac->final_product Targeted Drug Conjugate G cluster_0 Extracellular cluster_1 Intracellular conjugate Targeted Drug Conjugate (e.g., ADC) receptor Target Receptor conjugate->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Linker Cleavage target Intracellular Target (e.g., DNA, Tubulin) drug_release->target Binding effect Therapeutic Effect (e.g., Apoptosis) target->effect G cluster_functions struct Benzyl Group PEG24 Spacer Azide Group Stable Terminus Hydrophilic Linker Click Chemistry Handle f1 Provides stability or attachment point f2 Improves solubility, stability, and PK f3 Enables specific conjugation

References

Synthesis of Peptide Conjugates Using Benzyl-PEG24-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides and proteins. PEGylation can significantly improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can enhance serum half-life by reducing renal clearance, improve solubility and stability, and decrease immunogenicity.

Benzyl-PEG24-azide is a high-purity, monodisperse PEGylation reagent designed for the precise modification of biomolecules. Its terminal azide group allows for highly efficient and specific conjugation to peptides containing a compatible functional group, primarily through "click chemistry" reactions. This application note provides detailed protocols for the synthesis of peptide conjugates using this compound via two powerful bioorthogonal ligation methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts and Applications

This compound is a versatile tool for peptide modification with applications in:

  • Drug Delivery: Improving the therapeutic index of peptide-based drugs by extending their circulation time and reducing dosing frequency.

  • Bioconjugation: Creating well-defined peptide conjugates for targeted drug delivery, diagnostics, and research applications.

  • PROTACs: Serving as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to improve their solubility and cell permeability.

The benzyl group on the PEG linker can serve as a stable protecting group or as a hydrophobic moiety to modulate the physicochemical properties of the final conjugate. The azide functionality allows for two primary modes of conjugation:

  • CuAAC Reaction: A robust and high-yielding reaction with a terminal alkyne-modified peptide, catalyzed by copper(I).

  • SPAAC Reaction: A copper-free alternative that proceeds rapidly with a strained alkyne, such as dibenzocyclooctyne (DBCO), making it ideal for applications where copper cytotoxicity is a concern.

Experimental Protocols

Protocol 1: Peptide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a peptide functionalized with a terminal alkyne (e.g., propargylglycine).

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Solvent system (e.g., Dimethylformamide (DMF) or a mixture of tert-butanol and water)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the alkyne-modified peptide in the chosen solvent system to a final concentration of 1-10 mM.

    • Dissolve this compound in the same solvent. A slight molar excess (1.2-1.5 equivalents) relative to the peptide is typically used.[1]

  • Catalyst Preparation (prepare fresh):

    • In a separate vial, prepare a 20 mM stock solution of CuSO₄ in water.

    • In another vial, prepare a 100 mM stock solution of sodium ascorbate in water.[1]

    • If using a ligand, prepare a stock solution of TBTA in a compatible organic solvent like DMSO.

  • Reaction Setup:

    • Add the this compound solution to the peptide solution.

    • If using a ligand, add it to the reaction mixture.

    • Initiate the reaction by adding the CuSO₄ solution followed by the sodium ascorbate solution. The final concentrations are typically in the range of 1 mM for CuSO₄ and 5 mM for sodium ascorbate.[1]

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature.

    • The reaction progress can be monitored by analytical RP-HPLC or mass spectrometry. Reactions are often complete within 1-4 hours.

  • Purification:

    • Upon completion, purify the crude reaction mixture using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect fractions containing the desired peptide-PEG conjugate.

  • Characterization and Lyophilization:

    • Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Protocol 2: Peptide Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of this compound to a peptide functionalized with a strained alkyne, such as DBCO.

Materials:

  • DBCO-functionalized peptide

  • This compound

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4)

  • Organic co-solvent (if needed for solubility, e.g., DMSO or DMF)

  • RP-HPLC system for purification

  • UV-Vis spectrophotometer and Mass spectrometer for characterization

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the DBCO-functionalized peptide in the reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used (final concentration should be <20%).

    • Dissolve this compound in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.

  • Reaction Setup:

    • Mix the solutions of the DBCO-peptide and this compound.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Reaction times can vary from 1 to 24 hours, depending on the reactant concentrations and the specific strained alkyne used.

  • Monitoring the Reaction:

    • The progress of the SPAAC reaction can be conveniently monitored by UV-Vis spectroscopy by observing the decrease in the characteristic absorbance of the DBCO group at approximately 310 nm.[2]

  • Purification:

    • Once the reaction is complete (as indicated by the disappearance of the DBCO starting material), purify the conjugate by preparative RP-HPLC as described in Protocol 1.

  • Characterization and Lyophilization:

    • Confirm the molecular weight of the purified peptide-PEG conjugate using mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Data Presentation

The following tables summarize representative quantitative data for click chemistry reactions involving azide-PEG derivatives and peptides. This data is compiled from literature sources and serves as a guideline for expected outcomes. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Table 1: Representative Yields for CuAAC-mediated Peptide Conjugation

Peptide PartnerAzide PartnerProductYield (%)Reference
Alkyne-modified peptideBenzyl azideBenzylated peptide>95% (conversion)[3]
Alkyne-functionalized peptideAzide-modified peptideLigated peptide>95% (conversion)
mPEG-alkyne4-azidomethyl-7-methoxycoumarinmPEG-coumarin conjugate82.32%
Alkyne-derivatized α-amino acidAzide-derivatized α-amino acidDipeptide78%
Alkyne-functionalized Aβ peptideAzido-PEGAβ-PEG conjugate43%

Table 2: Characterization Data for a Representative mPEG-Coumarin Conjugate via CuAAC

Characterization TechniqueStarting Material (mPEG-alkyne)Starting Material (4-azidomethyl-7-methoxycoumarin)Final Product (mPEG-coumarin conjugate)Reference
FTIR (cm⁻¹) 2167 (alkyne)2110 (azide)Disappearance of 2167 and 2110 peaks; Appearance of 1464 and 1615 (triazole ring)
¹H NMR (δ, ppm) --7.85 (singlet, triazole proton)
MALDI-TOF ( g/mol ) Avg. MW = 2122-Shift in MW corresponding to the addition of the coumarin moiety

Visualization of Workflows and Mechanisms

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Alkyne-Peptide R1 Mix Peptide, PEG-azide, & Catalyst P1->R1 P2 Dissolve This compound P2->R1 P3 Prepare CuSO4 & NaAsc Solutions P3->R1 R2 Incubate at RT (1-4 hours) R1->R2 R3 Monitor by HPLC/MS R2->R3 PU1 Purify by Preparative RP-HPLC R3->PU1 PU2 Characterize by Mass Spectrometry PU1->PU2 PU3 Lyophilize PU2->PU3

Caption: Experimental workflow for CuAAC conjugation.

Caption: Reaction scheme for SPAAC conjugation.

Purification_Logic Start Crude Reaction Mixture HPLC Preparative RP-HPLC Start->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC/MS) Collect->Analyze Analyze->HPLC Impure Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide-PEG Conjugate Lyophilize->Final

Caption: Logical workflow for purification and analysis.

References

Functionalizing Biomolecules with Benzyl-PEG24-azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of biomolecules using Benzyl-PEG24-azide. This versatile reagent is a cornerstone in modern bioconjugation, enabling the precise attachment of polyethylene glycol (PEG) spacers and azide functionalities to proteins, antibodies, nanoparticles, and other biomolecules. The introduction of a long-chain PEG spacer enhances solubility and bioavailability, while the terminal azide group serves as a chemical handle for highly efficient and specific "click chemistry" reactions.

Core Applications

The primary utility of this compound lies in its ability to participate in two powerful bioorthogonal ligation reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This method is widely used for in vitro conjugations.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. Its high biocompatibility makes it ideal for applications in living systems.[1]

These reactions are instrumental in the development of:

  • Antibody-Drug Conjugates (ADCs): By linking cytotoxic drugs to monoclonal antibodies, ADCs offer targeted cancer therapy.[2][3]

  • Functionalized Nanoparticles: Modifying the surface of nanoparticles with this compound improves their stability and allows for the attachment of targeting ligands or therapeutic agents.[4]

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a PEG-based linker in the synthesis of PROTACs.

  • Fluorescently Labeled Biomolecules: For imaging and tracking studies in cellular and molecular biology.

Quantitative Data Summary

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid reaction kinetics with the requirement for biocompatibility. The following tables summarize key quantitative data to aid in this selection.

Table 1: Comparative Reaction Kinetics of Azide-Alkyne Cycloaddition Reactions

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC Terminal Alkyne1 - 100Very fast reaction ratesPotential cytotoxicity from copper catalyst
SPAAC DBCO~1Copper-free, highly biocompatibleGenerally slower than CuAAC
SPAAC BCN0.1 - 0.5Copper-free, good biocompatibilitySlower than DBCO

Note: Reaction rates are highly dependent on specific reactants, solvent, and catalyst/ligand system used.

Table 2: Typical Drug-to-Antibody Ratio (DAR) for ADCs

Conjugation MethodAverage DARDAR RangeHomogeneity
Lysine Conjugation (Stochastic)3-40 - 8Heterogeneous
Site-Specific Conjugation (e.g., via engineered cysteines or glycans)2 or 4NarrowHomogeneous

The drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs, significantly impacting their efficacy and safety.[3]

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol describes the conjugation of an azide-functionalized linker payload to a monoclonal antibody (mAb) that has been pre-functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Alkyne-functionalized monoclonal antibody (e.g., DBCO-mAb) in phosphate-buffered saline (PBS), pH 7.4 (5-10 mg/mL)

  • This compound functionalized drug/payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10) or Size Exclusion Chromatography (SEC) system

  • Reaction vessels (e.g., microcentrifuge tubes)

Procedure:

  • Antibody Preparation:

    • Ensure the alkyne-functionalized mAb is in an amine-free buffer like PBS at the desired concentration. If necessary, perform a buffer exchange using a desalting column.

  • Drug-Linker Stock Solution Preparation:

    • Dissolve the this compound functionalized payload in anhydrous DMSO to a stock concentration of 10-20 mM. Ensure complete dissolution.

  • Conjugation Reaction:

    • In a reaction vessel, add the required volume of the antibody solution.

    • Add the drug-linker stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker is a common starting point to achieve a desired DAR.

    • The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Purification of the ADC:

    • Remove the excess, unreacted drug-linker by purifying the ADC using a desalting column or SEC.

    • Equilibrate the column with PBS, pH 7.4 before loading the reaction mixture.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a unique absorbance wavelength), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis DBCO_mAb DBCO-functionalized Antibody Reaction SPAAC Reaction (RT, 4-12h or 4°C, overnight) DBCO_mAb->Reaction Azide_Payload This compound Payload Azide_Payload->Reaction Purification Purification (SEC or Desalting) Reaction->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Workflow for ADC synthesis using SPAAC.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of citrate-stabilized gold nanoparticles with this compound through a thiol-terminated PEG linker.

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs) solution

  • Thiol-PEG24-azide (synthesized from this compound or commercially available)

  • Deionized (DI) water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Preparation of Thiol-PEG24-azide Solution:

    • Dissolve the Thiol-PEG24-azide in DI water to a final concentration of 1-10 mM.

  • Conjugation to AuNPs:

    • To the citrate-stabilized AuNP solution, add the Thiol-PEG24-azide solution. A typical starting molar ratio is 1000-5000 fold excess of the thiol-PEG linker to the AuNPs.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring or rocking. This allows for the displacement of the citrate ions by the thiol groups, forming a stable Au-S bond.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing the unreacted linker.

    • Resuspend the nanoparticle pellet in DI water or PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unreacted materials.

  • Characterization of Functionalized AuNPs:

    • Confirm successful functionalization by techniques such as UV-Vis Spectroscopy (observing a shift in the surface plasmon resonance peak), Dynamic Light Scattering (DLS) (to measure the increase in hydrodynamic diameter), and Zeta Potential (to measure the change in surface charge).

    • The presence of the azide group on the surface can be confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy (a characteristic peak around 2100 cm⁻¹).

AuNP_Functionalization_Workflow cluster_materials Materials cluster_process Process cluster_analysis Analysis AuNPs Citrate-stabilized Gold Nanoparticles Conjugation Ligand Exchange (RT, 12-24h) AuNPs->Conjugation Thiol_PEG_Azide Thiol-PEG24-azide Thiol_PEG_Azide->Conjugation Purification Centrifugation & Washing Conjugation->Purification Characterization Characterization (UV-Vis, DLS, FTIR) Purification->Characterization

Workflow for Gold Nanoparticle Functionalization.

Signaling Pathways and Logical Relationships

The functionalization of biomolecules with this compound is a key step in creating targeted therapeutics. The following diagram illustrates the logical relationship in the mechanism of action for an Antibody-Drug Conjugate created using this technology.

ADC_Mechanism_of_Action cluster_targeting Targeting & Internalization cluster_release Drug Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (with this compound linker) Binding Binding to Target Antigen ADC->Binding 1. Circulation Tumor_Cell Tumor Cell (with target antigen) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Receptor-mediated Lysosome Lysosomal Compartment Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Enzymatic or pH-dependent Released_Drug Released Cytotoxic Drug Cleavage->Released_Drug 5. Payload Release Apoptosis Apoptosis (Cell Death) Released_Drug->Apoptosis 6. Cytotoxic Effect

Mechanism of action for a targeted ADC.

References

Application Notes and Protocols for Benzyl-PEG24-azide in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl-PEG24-azide in proteomics sample preparation. The core of these applications lies in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2]. This bioorthogonal reaction enables the covalent ligation of the azide moiety on the this compound probe to an alkyne-functionalized biomolecule, facilitating a wide range of proteomic analyses including protein enrichment, identification of post-translational modifications, and characterization of protein-protein interactions.

Principle of Application

The fundamental principle involves the introduction of an alkyne group into proteins of interest, either metabolically, enzymatically, or through chemical modification. Subsequently, the this compound, which contains a terminal azide group, is covalently attached to the alkyne-modified proteins via CuAAC. The long, flexible PEG24 linker enhances the water solubility and accessibility of the azide group, improving reaction efficiency in complex biological samples. The benzyl group provides a stable handle for further functionalization or can be part of a larger reporter or affinity tag.

A key application of this technology is in Activity-Based Protein Profiling (ABPP), a chemical proteomics strategy to study enzyme function directly in native biological systems[3]. In a typical ABPP workflow, an activity-based probe (ABP) containing a reactive group and an alkyne tag is introduced to a proteome. The ABP covalently labels the active site of a target enzyme or a class of enzymes. The alkyne tag then serves as a handle for the "click" reaction with an azide-containing reporter tag, such as a derivative of this compound, for subsequent enrichment and identification by mass spectrometry[4][5].

Quantitative Data Summary

The use of this compound in conjunction with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, allows for the precise measurement of changes in protein abundance, activity, or interactions. Below are representative quantitative results from studies employing azide-alkyne click chemistry for proteomic analysis.

ApplicationMethodTargetEnrichment/RatioReference
Protein EnrichmentClick-MSMBD3 and STAT1100 to 1000-fold enrichment
Protein RegulationSILACHistone Proteins~1.5-fold upregulation
Cysteine Reactivity ProfilingisoDTB tagsS. aureus proteome59% of all cysteines in essential proteins quantified
Covalent Ligand EngagementisoDTB tagsS. aureus proteome268 cysteines engaged by covalent ligands identified
Protein Labeling EfficiencyClick-linkingHuman cell lysate61% of lysine-containing peptides labeled

Experimental Protocols

Protocol 1: Enrichment of Alkyne-Labeled Proteins using this compound and Streptavidin Affinity Purification

This protocol describes a general workflow for the enrichment of proteins that have been metabolically or chemically labeled with an alkyne-containing probe. The enriched proteins can then be identified and quantified by mass spectrometry.

Materials:

  • Alkyne-labeled cell or tissue lysate (e.g., from cells treated with an alkyne-bearing metabolic label like L-Azidohomoalanine (AHA) is a misnomer in this context, it should be an alkyne analog like L-Homopropargylglycine (HPG))

  • This compound-biotin conjugate

  • Click Chemistry Reaction Buffer Components:

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Sodium ascorbate

    • Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea buffer)

  • Elution Buffer (e.g., solution containing biotin, or on-bead digestion)

  • Protease inhibitor cocktail

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

Procedure:

  • Lysate Preparation:

    • Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • To 1 mg of alkyne-labeled protein lysate, add the click chemistry reaction components in the following order:

      • This compound-biotin (final concentration 50-100 µM)

      • Copper(II) sulfate (final concentration 1 mM)

      • THPTA (final concentration 5 mM)

      • Freshly prepared sodium ascorbate (final concentration 5 mM)

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but recommended):

    • Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.

    • Resuspend the protein pellet in a buffer compatible with the subsequent enrichment step (e.g., PBS with 1% SDS).

  • Streptavidin Affinity Purification:

    • Equilibrate streptavidin-agarose beads with wash buffer.

    • Add the protein sample to the equilibrated beads and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This may include washes with high salt concentrations and/or denaturants like urea.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add mass spectrometry grade trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Further elute peptides from the beads with a solution of 50% acetonitrile and 0.1% formic acid.

    • Combine the eluates and desalt the peptides using a C18 StageTip or similar desalting column.

    • Elute the desalted peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Dry the desalted peptides in a vacuum concentrator and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS for protein identification and quantification.

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Alkyne-Probe Alkyne-Probe Proteome Proteome Alkyne-Probe->Proteome Incubation Labeled_Proteome Labeled_Proteome Proteome->Labeled_Proteome Clicked_Proteome Clicked_Proteome Labeled_Proteome->Clicked_Proteome Benzyl_PEG24_Azide Benzyl_PEG24_Azide Benzyl_PEG24_Azide->Labeled_Proteome CuAAC Affinity_Beads Beads Clicked_Proteome->Affinity_Beads Binding Enriched_Proteins On-Bead Digestion Affinity_Beads->Enriched_Proteins Peptides Peptides Enriched_Proteins->Peptides Trypsin LC_MSMS LC-MS/MS Peptides->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: General workflow for proteomics sample preparation using this compound.

abpp_workflow cluster_probe Probe Labeling cluster_click_reaction Click Reaction cluster_downstream Downstream Analysis ABP Alkyne-ABP Enzyme Active Enzyme ABP->Enzyme Covalent Binding Labeled_Enzyme Labeled Enzyme Enzyme->Labeled_Enzyme Inactive_Enzyme Inactive Enzyme Azide_Tag This compound -Biotin Labeled_Enzyme->Azide_Tag CuAAC Clicked_Enzyme Biotinylated Enzyme Enrichment Streptavidin Enrichment Clicked_Enzyme->Enrichment MS_Analysis LC-MS/MS Enrichment->MS_Analysis

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.

References

Troubleshooting & Optimization

troubleshooting low yield CuAAC reaction with Benzyl-PEG24-azide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a particular focus on reactions involving Benzyl-PEG24-azide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in a CuAAC reaction?

Low or no product yield in CuAAC reactions can often be attributed to several key factors:

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which can be easily oxidized to the inactive Copper(II) state by dissolved oxygen.[1]

  • Impure Reagents or Solvents: The purity of the azide, alkyne, and solvents can significantly affect the reaction outcome.[1]

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne can slow the reaction. Additionally, certain functional groups on your substrates, such as thiols or boronic acids, can interfere with the copper catalyst.[1]

  • Inappropriate Ligand or Ligand-to-Copper Ratio: Ligands are crucial for stabilizing the Cu(I) catalyst and can accelerate the reaction.[1][2] An incorrect choice of ligand or the wrong ratio can lead to poor results.

  • Incorrect Reagent Stoichiometry: The ratio of your azide and alkyne is a critical parameter.

Q2: How does the PEG chain on this compound affect the CuAAC reaction?

The polyethylene glycol (PEG) chain can influence the reaction in several ways:

  • Steric Hindrance: The bulky nature of the PEG chain can create steric hindrance around the azide functional group, potentially slowing down the reaction rate. Introducing a flexible linker between a biomolecule and the reactive group can help reduce this hindrance.

  • Solubility: PEG can enhance the water solubility of the reactant, which can be advantageous for reactions in aqueous media. However, it's important to ensure that all reactants are soluble in the chosen solvent system.

  • Catalyst Chelation: The ether oxygens in the PEG backbone can weakly chelate the copper catalyst, which might affect its catalytic activity.

Q3: Which copper source and ligand should I choose for a reaction with a PEGylated azide?

The choice of copper source and ligand is critical for a successful CuAAC reaction.

  • Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, it is often more convenient to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This approach helps to maintain a low concentration of the active Cu(I) catalyst throughout the reaction, minimizing side reactions.

  • Ligands: For aqueous reactions involving PEGylated substrates, water-soluble ligands are highly recommended. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are effective choices as they stabilize the Cu(I) catalyst in aqueous media. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.

Q4: How can I purify my PEGylated product after the reaction?

The purification of PEGylated products can be challenging due to their heterogeneity. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective for separating the larger PEGylated product from smaller unreacted starting materials and catalyst residues.

  • Ion Exchange Chromatography (IEX): This technique can be used to separate the PEGylated product from the unreacted protein or other charged species.

  • Reverse Phase Chromatography (RP-HPLC): RP-HPLC can be employed for the purification of PEGylated peptides and small proteins.

  • Aqueous Biphasic Systems (ABS): This liquid-liquid extraction technique has been shown to be effective for the purification of PEGylated proteins.

Troubleshooting Guide for Low Yield CuAAC Reactions

This guide provides a systematic approach to troubleshooting low-yield CuAAC reactions with this compound.

Problem 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Copper Catalyst Ensure you are using a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state. It is also beneficial to degas your solvents to remove dissolved oxygen.
Impure Reagents Use high-purity reagents and solvents. If impurities are suspected, consider purifying your starting materials.
Suboptimal Stoichiometry While a 1:1 ratio is common, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants (often the less precious one) can help drive the reaction to completion.
Steric Hindrance For sterically hindered substrates like those with long PEG chains, you may need to increase the reaction time or temperature.
Inappropriate Solvent Ensure that all reactants (azide, alkyne, catalyst, and ligand) are soluble in the chosen solvent system. A mixture of water and an organic solvent like DMSO or DMF is often effective.
Incorrect pH or Buffer The CuAAC reaction generally works well over a broad pH range, with pH 7 being recommended for most cases. Avoid buffers with high concentrations of chloride ions or Tris, as they can interfere with the copper catalyst.
Problem 2: Presence of Side Products
Potential Cause Suggested Solution
Alkyne Homocoupling (Glaser Coupling) This side reaction is promoted by Cu(II) ions. Ensure sufficient reducing agent is present and minimize oxygen exposure to prevent the oxidation of the Cu(I) catalyst.
Substrate Degradation Some substrates may be sensitive to the reaction conditions. The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion. Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of the ligand (e.g., THPTA) in water.

    • Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare stock solutions of your this compound and alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and ligand solutions in a 1:2 to 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).

    • Allow the mixture to stand for a few minutes to form the copper-ligand complex.

  • Reaction Setup:

    • In a separate reaction tube, combine the this compound and the alkyne-functionalized molecule. A slight excess of one reagent may be beneficial.

    • Add the appropriate buffer or solvent to achieve the desired final concentration.

    • Add the premixed copper/ligand solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Gently mix the reaction and incubate at room temperature.

    • Protect the reaction from light, especially if using fluorescently labeled molecules.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC, or SDS-PAGE for protein conjugations).

  • Purification:

    • Once the reaction is complete, purify the product using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or RP-HPLC.

Visualizations

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Cu_Acetylide Copper Acetylide Cu(I)->Cu_Acetylide + Alkyne Reducing Agent Reducing Agent Reducing Agent->Cu(II) Alkyne Alkyne Alkyne->Cu_Acetylide Azide Azide Metallacycle Copper-Triazolide Intermediate Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Metallacycle->Cu(I) Catalyst Regeneration Product Triazole Product Metallacycle->Product Protonolysis

Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow for Low Yield CuAAC```dot

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst System (Cu source, Reductant, Ligand) start->check_catalyst check_reagents Verify Reagent Quality (Purity, Stoichiometry) check_catalyst->check_reagents OK optimize_catalyst Optimize Catalyst/Ligand Ratio Degas Solvents check_catalyst->optimize_catalyst Issue Found check_conditions Review Reaction Conditions (Solvent, Temp, Time, pH) check_reagents->check_conditions OK purify_reagents Purify Starting Materials Adjust Stoichiometry check_reagents->purify_reagents Issue Found optimize_conditions Change Solvent/Temperature Increase Reaction Time check_conditions->optimize_conditions Issue Found success Improved Yield optimize_catalyst->success purify_reagents->success optimize_conditions->success

Caption: Key components and their relationships in a typical CuAAC reaction setup.

References

how to increase efficiency of Benzyl-PEG24-azide labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG24-azide. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a long-chain polyethylene glycol (PEG) linker containing a terminal benzyl-protected azide group.[1][2] It is a versatile reagent used in bioconjugation and drug development, particularly as a component in PROTACs (Proteolysis Targeting Chimeras).[1][3] The azide group allows for highly specific "click chemistry" reactions to attach the PEG linker to molecules containing an alkyne group.[1]

Q2: What types of click chemistry reactions can be used with this compound?

A2: this compound is suitable for two main types of click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction that forms a stable triazole linkage between the azide and a terminal alkyne. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a toxic copper catalyst, making it ideal for applications in living systems.

Q3: My CuAAC reaction with this compound has a low yield. What are the possible causes?

A3: Low yields in CuAAC reactions can stem from several factors:

  • Oxidation of the Copper(I) catalyst: The active catalyst in CuAAC is Cu(I). If exposed to oxygen, it can oxidize to the inactive Cu(II) state.

  • Impure reagents: Contaminants in your this compound, alkyne-containing molecule, or solvents can interfere with the reaction.

  • Presence of water (in organic solvents): While some aqueous conditions are tolerated, high concentrations of water in organic solvent-based reactions can negatively impact yield.

  • Inhibitors: Components in your reaction mixture may be inhibiting the copper catalyst.

Q4: How should I store this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight. It is incompatible with strong acids and reducing agents. Always refer to the Safety Data Sheet (SDS) for specific storage and handling instructions.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield in CuAAC Reaction 1. Oxidation of Cu(I) catalyst to inactive Cu(II). 2. Insufficient reducing agent (e.g., sodium ascorbate) to generate Cu(I). 3. Impure starting materials or solvents. 4. Presence of copper-chelating agents in the reaction buffer.1. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 2. Use a freshly prepared solution of the reducing agent. Ensure a sufficient molar excess is used. 3. Use high-purity reagents and anhydrous solvents if applicable. 4. Avoid buffers containing strong chelators like EDTA.
Low Labeling Efficiency in SPAAC Reaction 1. Steric hindrance around the azide or cyclooctyne. 2. Low concentration of reactants. 3. Suboptimal reaction temperature or time. 4. Degradation of the cyclooctyne reagent.1. If possible, redesign the linker to increase the distance between the reactive groups and the biomolecule. 2. Increase the concentration of one or both reactants. 3. Optimize the reaction temperature and extend the incubation time. 4. Use a fresh batch of the cyclooctyne reagent and store it properly.
Non-Specific Labeling or Side Products 1. In CuAAC, copper catalyst may interact with other functional groups on the biomolecule. 2. If using an NHS-ester activated this compound, hydrolysis of the NHS ester can occur.1. Use a copper-chelating ligand (e.g., TBTA, THPTA) to stabilize the Cu(I) catalyst and minimize side reactions. 2. Control the pH of the reaction buffer (typically pH 7.2-8.5 for NHS ester reactions) and use the reagent promptly after dissolution.
Difficulty in Purifying the Labeled Product 1. Residual copper catalyst in CuAAC reactions. 2. Excess unlabeled this compound. 3. Similar physicochemical properties of the product and unreacted starting materials.1. Use a copper chelating resin or perform an EDTA wash to remove the copper catalyst. 2. Use a purification method with appropriate size exclusion or affinity chromatography. 3. Optimize the purification protocol, potentially using a different chromatography resin or gradient.

Quantitative Data Summary

The efficiency of this compound labeling is highly dependent on the chosen click chemistry method and reaction conditions. The following tables provide a summary of typical performance metrics for benzyl azide in CuAAC and SPAAC reactions. Note: This data is based on benzyl azide as a model compound and may vary for the larger this compound.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide

Alkyne Partner Catalyst System Solvent Reaction Time Yield (%)
Phenylacetylene0.005 mol % [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat24 h (at 323 K)Quantitative
PhenylacetylenePEG-tris-trz-Cu(I) (100 ppm)Water20 h97
Hex-1-yne0.05 mol % [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat3 h>95

Data compiled from studies on benzyl azide.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Benzyl Azide

Cyclooctyne Partner Solvent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
endo-BCNCD₃CN/D₂O (1:2)0.29
exo-BCNCD₃CN/D₂O (1:2)0.19

Data provides a benchmark for the reactivity of benzyl azide with BCN, a common cyclooctyne.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of a Protein with this compound

This protocol assumes the protein has been pre-functionalized with a terminal alkyne.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in a non-amine-containing buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in DMSO or water.

    • Prepare fresh stock solutions of the catalyst components:

      • Copper(II) sulfate (CuSO₄) in water.

      • A copper ligand (e.g., TBTA) in DMSO.

      • A reducing agent (e.g., sodium ascorbate) in water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein and this compound (typically a 10- to 20-fold molar excess of the azide).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification:

    • Remove the excess reagents and copper catalyst using a spin desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: General Procedure for SPAAC Labeling of a Protein with this compound

This protocol assumes the protein has been pre-functionalized with a cyclooctyne (e.g., DBCO).

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in DMSO or water.

  • Labeling Reaction:

    • Combine the cyclooctyne-modified protein and this compound (typically a 5- to 10-fold molar excess of the azide).

    • Incubate the reaction at room temperature or 37°C for 1-12 hours. The optimal time and temperature will depend on the specific cyclooctyne used.

  • Purification:

    • Purify the labeled protein using a spin desalting column, dialysis, or size-exclusion chromatography to remove excess this compound.

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification p1 Aliquot Alkyne-Protein r1 Combine Protein and Azide p1->r1 p2 Prepare this compound Solution p2->r1 p3 Prepare Catalyst Solutions (CuSO4, Ligand, Ascorbate) r2 Add Ligand and CuSO4 p3->r2 r1->r2 r3 Initiate with Ascorbate r2->r3 r4 Incubate (1-4h, RT) r3->r4 u1 Desalting Column / SEC r4->u1 u2 Characterize Labeled Protein u1->u2

Caption: Workflow for CuAAC Labeling with this compound.

troubleshooting_logic start Low Labeling Efficiency? is_cuaac CuAAC Reaction? start->is_cuaac check_catalyst Check Catalyst: - Inert atmosphere? - Fresh ascorbate? is_cuaac->check_catalyst Yes is_spaac SPAAC Reaction? is_cuaac->is_spaac No check_reagents Check Reagents: - Purity? - Buffer composition? check_catalyst->check_reagents check_conditions Optimize Conditions: - Increase concentration? - Extend reaction time/temp? is_spaac->check_conditions Yes check_sterics Assess Steric Hindrance check_conditions->check_sterics

Caption: Troubleshooting Logic for Low Labeling Efficiency.

References

preventing aggregation of proteins during Benzyl-PEG24-azide conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Benzyl-PEG24-azide Conjugation

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protein aggregation during conjugation with this compound. Here you will find troubleshooting advice and answers to frequently asked questions to ensure the success of your bioconjugation experiments.

Troubleshooting Guide: Protein Aggregation

This guide addresses specific issues that may arise during the this compound conjugation process, leading to protein aggregation.

Q1: My protein precipitated immediately after adding the this compound reagent. What happened and what should I do?

A1: Immediate precipitation upon reagent addition often points to several critical issues:

  • High Reagent Concentration: A large excess of the PEG-azide reagent can lead to its own precipitation or cause extensive, uncontrolled protein modification that promotes aggregation.[1]

  • Suboptimal Buffer Conditions: If the buffer's pH, ionic strength, or composition is not ideal for your specific protein, the protein may already be unstable.[1][2] The addition of a PEG reagent can further disrupt the protein's hydration shell, leading to aggregation.

  • High Protein Concentration: Working with highly concentrated protein solutions increases the likelihood of intermolecular interactions, which can be exacerbated by the conjugation process.[2][3]

Troubleshooting Steps:

  • Reduce Reagent Concentration: Start with a lower molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.

  • Optimize Reagent Addition: Instead of adding the reagent in one go, try a stepwise addition of smaller amounts over time. This allows for more controlled conjugation and minimizes sudden changes in the reaction environment.

  • Screen Buffer Conditions: Before the conjugation reaction, perform a buffer screen to find the optimal pH and salt concentration for your protein's stability. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase solubility.

  • Lower Protein Concentration: If possible, perform the conjugation at a lower protein concentration (e.g., 1-5 mg/mL). While this may slow down the reaction, it significantly reduces the risk of aggregation.

Q2: My conjugation reaction looks fine initially, but I see aggregation after incubation or during purification. What could be the cause?

A2: Delayed aggregation can be caused by factors that destabilize the protein over time:

  • Reaction Temperature: While warmer temperatures can speed up the conjugation reaction, they can also promote protein unfolding and aggregation.

  • Reaction Time: For reactions involving catalysts like copper (in the case of Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), prolonged exposure can damage the protein, leading to aggregation.

  • Instability of the Conjugate: The newly formed PEG-protein conjugate might be less stable than the native protein under the reaction or purification conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Performing the reaction at 4°C can slow down aggregation pathways.

  • Optimize Reaction Time: For catalyzed reactions, reducing the reaction time to the minimum required for sufficient labeling can prevent protein damage. One study found that reducing a click reaction from 1 hour to 5 minutes eliminated most of the aggregation.

  • Add Stabilizing Excipients: Incorporate protein-stabilizing agents into your reaction buffer. These can help maintain the protein's native structure throughout the process.

  • Purification Method: Be mindful of the purification strategy. Some methods can induce stress on the protein. For example, in size exclusion chromatography, ensure the buffer is optimal for the conjugate's stability.

Q3: I've tried optimizing the basic reaction conditions, but I still have aggregation. What other strategies can I employ?

A3: If aggregation persists, the use of stabilizing excipients is the next logical step. These additives work through various mechanisms to keep proteins soluble and properly folded.

Troubleshooting Steps:

  • Incorporate Sugars or Polyols: Additives like sucrose, trehalose, or glycerol are known protein stabilizers. They are preferentially excluded from the protein surface, which favors the more compact, native protein state.

  • Use Amino Acid Stabilizers: Arginine and glycine are commonly used to suppress protein aggregation. They can prevent protein-protein interactions by binding to charged or hydrophobic regions.

  • Add a Non-ionic Surfactant: Low concentrations (e.g., 0.01-0.1%) of surfactants like Polysorbate 20 or Polysorbate 80 can prevent aggregation at interfaces (like air-water or container surfaces).

  • Include a Reducing Agent: If your protein contains cysteine residues, adding a mild reducing agent like TCEP or DTT can prevent the formation of non-native disulfide bonds that can lead to aggregation.

Below is a troubleshooting workflow to guide your optimization process.

G start Protein Aggregation Observed q1 When does aggregation occur? start->q1 immediate Immediately after reagent addition q1->immediate Immediately delayed During incubation or purification q1->delayed Over time cause_immediate Potential Causes: - High Reagent/Protein Conc. - Suboptimal Buffer immediate->cause_immediate sol_immediate Solutions: 1. Lower concentrations 2. Stepwise reagent addition 3. Optimize buffer (pH, salt) cause_immediate->sol_immediate q2 Aggregation still persists? sol_immediate->q2 cause_delayed Potential Causes: - High Temperature - Long Reaction Time - Conjugate Instability delayed->cause_delayed sol_delayed Solutions: 1. Lower temperature (4°C) 2. Reduce reaction time 3. Add stabilizers cause_delayed->sol_delayed sol_delayed->q2 add_excipients Incorporate Stabilizing Excipients q2->add_excipients Yes excipient_list Options: - Sugars (Trehalose) - Amino Acids (Arginine) - Surfactants (Polysorbate 20) - Reducing Agents (TCEP) add_excipients->excipient_list

A troubleshooting decision tree for protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound conjugation?

A1: this compound is a reagent used in "click chemistry," a set of highly efficient and specific reactions. The azide group on the PEG molecule reacts with an alkyne group that has been introduced into the protein. This is typically achieved through one of two main pathways:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses a copper(I) catalyst to join the azide and a terminal alkyne, forming a stable triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method where a strained cyclooctyne (like DBCO) is used instead of a simple alkyne. The ring strain allows the reaction to proceed efficiently without a catalyst, which can be beneficial for sensitive proteins.

The diagram below illustrates the general SPAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

Q2: How does PEGylation itself affect protein stability?

A2: PEGylation is generally known to enhance the stability of proteins. It can increase solubility, protect against proteolytic degradation, and reduce aggregation. The attached PEG chain forms a hydration shell around the protein, which acts as a protective barrier. However, the effects can depend on the PEG's molecular weight and the site of attachment. While PEGylation often prevents precipitation, in some cases, it can lead to the formation of soluble aggregates.

Q3: What is the optimal buffer for my conjugation reaction?

A3: There is no single "best" buffer, as the ideal conditions are protein-specific. However, here are some general guidelines for selecting a starting buffer:

  • pH: Choose a pH where your protein is known to be stable and soluble, typically 1-1.5 units away from its isoelectric point (pI). For many proteins, a pH between 6.0 and 7.5 is a good starting point.

  • Buffer System: Phosphate-buffered saline (PBS) or HEPES buffers are commonly used. Avoid buffers with primary amines (like Tris) if you are using NHS-ester chemistry to introduce your alkyne, as they will compete in the reaction.

  • Ionic Strength: Salt concentration can modulate electrostatic interactions. While some salt (e.g., 150 mM NaCl) is often needed for stability, very high or very low salt concentrations can sometimes promote aggregation.

Q4: How can I detect and quantify protein aggregation?

A4: Several analytical techniques can be used to monitor aggregation:

  • Visual Inspection: The simplest method is to check for visible cloudiness or precipitation.

  • UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate turbidity due to aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the formation of larger aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will appear as earlier-eluting peaks compared to the monomeric protein.

  • SDS-PAGE: Under non-reducing conditions, high molecular weight bands or protein getting stuck in the stacking gel can indicate the presence of covalent aggregates.

Data & Protocols

Table 1: Common Stabilizing Excipients and Recommended Starting Concentrations
Excipient CategoryExampleRecommended Starting ConcentrationMechanism of Action
Sugars/Polyols Trehalose, Sucrose, Sorbitol250-500 mMPreferential exclusion, stabilizes native state.
Amino Acids L-Arginine, Glycine50-250 mMSuppresses aggregation by interacting with protein surface.
Surfactants Polysorbate 20, Polysorbate 800.01% - 0.1% (w/v)Prevents surface-induced adsorption and aggregation.
Reducing Agents TCEP-HCl1-5 mMPrevents formation of non-native disulfide bonds.
Protocol: General this compound Conjugation (SPAAC)

This protocol is a starting point and should be optimized for your specific protein. It assumes the protein has been pre-functionalized with a DBCO (dibenzocyclooctyne) group.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in a compatible solvent like DMSO)

  • Stabilizing excipients (optional, see Table 1)

  • Purification system (e.g., SEC column, dialysis cassette)

Procedure:

  • Preparation:

    • Equilibrate the DBCO-protein to the desired reaction temperature (e.g., 4°C or room temperature).

    • If using excipients, add them to the protein solution and allow it to equilibrate for 15-30 minutes.

  • Conjugation Reaction:

    • Calculate the required volume of this compound solution to achieve the desired molar excess (e.g., start with a 10-fold molar excess).

    • Add the this compound to the protein solution. For sensitive proteins, add the reagent stepwise in 2-3 aliquots over 30 minutes.

    • Gently mix the reaction and incubate. Reaction times can vary from 1 to 12 hours. Monitor the reaction progress if possible.

  • Purification:

    • Once the reaction is complete, remove the excess PEG reagent and any aggregates.

    • Size exclusion chromatography (SEC) is a common and effective method for separating the PEG-protein conjugate from unreacted components. Dialysis can also be used.

  • Analysis and Storage:

    • Analyze the purified conjugate using SDS-PAGE and/or SEC to confirm successful conjugation and assess purity.

    • Store the final conjugate in an appropriate buffer, potentially with a cryoprotectant like glycerol, at -20°C or -80°C.

References

Benzyl-PEG24-azide: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and utilization of Benzyl-PEG24-azide in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chemical reagent commonly used in bioconjugation and drug development. It features a benzyl group, a 24-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1][2][3] The PEG linker enhances solubility and provides spatial separation, while the azide group allows for "click chemistry" reactions.[4][5]

2. What are the primary applications of this compound?

This compound is a versatile tool for:

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: It serves as a linker to connect a target protein ligand and an E3 ubiquitin ligase ligand.

  • Antibody-Drug Conjugate (ADC) Development: The PEG linker can improve the pharmacokinetic properties of ADCs.

  • Biomolecule Labeling: It can be used to attach probes, such as fluorescent dyes, to biomolecules for imaging and tracking studies.

  • Surface Modification: Immobilization of biomolecules onto surfaces for various applications.

3. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and reactivity of this compound.

Storage ConditionDurationRecommendation
Short-term Up to 1 monthStore at -20°C.
Long-term Up to 6 monthsStore at -80°C.
  • Note: Once a solution is prepared, it is recommended to aliquot and store it at -80°C to avoid repeated freeze-thaw cycles. For in vivo experiments, freshly prepared solutions are advised.

4. What are the key safety precautions when handling this compound?

While this compound is a valuable reagent, it is essential to handle it with care due to the potential hazards associated with azides.

HazardPrecaution
Potential for Explosive Decomposition Avoid heating, sparks, open flames, and direct sunlight. Do not concentrate azide-containing solutions by rotary evaporation. Use non-sparking tools.
Toxicity Harmful if swallowed. Avoid inhalation, and contact with skin and eyes. Always work in a well-ventilated fume hood.
Incompatibility Incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.
Personal Protective Equipment (PPE) Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.

5. In which solvents is this compound soluble?

The hydrophilic PEG chain enhances the solubility of this compound in aqueous media. It is also soluble in common organic solvents like DMSO and DMF.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

// Nodes Start [label="Low or No Product Yield in CuAAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Oxidation of Cu(I) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1a [label="Perform reaction under inert atmosphere (Ar or N2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Use a sufficient amount of reducing agent (e.g., sodium ascorbate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Impure Starting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Ensure purity of azide and alkyne reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause3 [label="Presence of Water (in organic solvents)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Use dry solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause4 [label="Precipitation of Copper Acetylide", fillcolor="#FBBC05", fontcolor="#202124"]; Solution4 [label="Use a stabilizing ligand (e.g., THPTA, TBTA) or a different solvent system (e.g., acetonitrile/water)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause1; Cause1 -> Solution1a; Cause1 -> Solution1b; Start -> Cause2; Cause2 -> Solution2; Start -> Cause3; Cause3 -> Solution3; Start -> Cause4; Cause4 -> Solution4; } DOT Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Issue: Low or no product yield.

  • Possible Cause: Oxidation of the Copper(I) catalyst to the inactive Copper(II) species.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). If using a Cu(II) salt (like CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used to generate the active Cu(I) species in situ.

  • Possible Cause: Impure starting materials.

    • Solution: Confirm the purity of both the this compound and the alkyne-containing molecule.

  • Possible Cause: Presence of water in the reaction when using organic solvents.

    • Solution: While some CuAAC reactions are tolerant to aqueous conditions, high concentrations of water can negatively impact the yield in organic solvents. Ensure the use of dry solvents.

  • Possible Cause: Precipitation of the copper catalyst with a terminal alkyne.

    • Solution: Some terminal alkynes can form insoluble copper acetylides. The use of a copper-stabilizing ligand like THPTA or TBTA can prevent this. Alternatively, changing the solvent system, for instance to an acetonitrile/water mixture, may help to keep the copper catalyst in solution.

Issue: Residual copper in the final product.

  • Possible Cause: Inefficient removal of the copper catalyst during workup. A green or blue tint in the product often indicates copper contamination.

    • Solution: Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA (0.1 M to 0.5 M). Alternatively, use a solid-phase scavenger with a high affinity for copper.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

// Nodes Start [label="Low or No Product Yield in SPAAC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Low Reactivity of Cyclooctyne", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Use a more reactive cyclooctyne (e.g., DBCO, BCN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Steric Hindrance", fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Increase reaction time or temperature (if compatible with biomolecules)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause3 [label="Solubility Issues", fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Use a co-solvent (e.g., DMSO, DMF) to improve solubility", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause4 [label="Presence of Sodium Azide", fillcolor="#FBBC05", fontcolor="#202124"]; Solution4 [label="Remove sodium azide from buffers via dialysis or spin desalting columns", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause1; Cause1 -> Solution1; Start -> Cause2; Cause2 -> Solution2; Start -> Cause3; Cause3 -> Solution3; Start -> Cause4; Cause4 -> Solution4; } DOT Caption: Troubleshooting guide for common issues in SPAAC reactions.

Issue: Low or no product yield.

  • Possible Cause: The cyclooctyne reagent (e.g., DBCO, BCN) has low reactivity.

    • Solution: The choice of cyclooctyne significantly impacts the reaction rate. Ensure you are using a sufficiently reactive cyclooctyne for your application.

  • Possible Cause: Steric hindrance around the azide or alkyne functional groups.

    • Solution: Increase the reaction time or temperature, if the stability of the reactants allows.

  • Possible Cause: Poor solubility of one or both reactants.

    • Solution: The PEG linker in this compound enhances water solubility. However, if the other reactant is poorly soluble, consider using a co-solvent such as DMSO or DMF.

  • Possible Cause: Presence of sodium azide in buffers.

    • Solution: If you are working with biomolecules that have been stored in buffers containing sodium azide as a preservative, it is crucial to remove it before the reaction, as it will compete with your azide-functionalized molecule. This can be achieved through dialysis or the use of spin desalting columns.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

// Nodes A [label="Prepare Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve this compound and alkyne-containing molecule in a suitable solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add copper(II) sulfate and a stabilizing ligand (e.g., THPTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Initiate the reaction by adding a fresh solution of sodium ascorbate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Stir at room temperature for 1-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Monitor reaction progress by TLC or LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Purify the product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } DOT Caption: Generalized experimental workflow for a CuAAC reaction.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Copper(II) sulfate in water.

    • Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-containing molecule and this compound (typically in a 1:1.2 molar ratio).

    • Add the copper(II) sulfate and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reaction at room temperature and monitor its progress by an appropriate analytical method such as TLC or LC-MS. Reaction times typically range from 1 to 4 hours.

  • Purification:

    • Upon completion, the product can be purified using techniques such as column chromatography or preparative HPLC to remove the catalyst and any unreacted starting materials.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

// Nodes A [label="Prepare Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve this compound and cyclooctyne-containing molecule (e.g., DBCO, BCN) in a suitable solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Mix the reactants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate at room temperature or 4°C", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Monitor reaction progress by an appropriate method", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Purify the product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } DOT Caption: A typical experimental workflow for a SPAAC reaction.

  • Preparation of Reactants:

    • Dissolve the cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized) and this compound in a biocompatible buffer (e.g., PBS, pH 7.4) or a suitable organic solvent. If solubility is an issue, a co-solvent like DMSO can be used.

  • Reaction Setup:

    • Combine the solutions of the cyclooctyne and the azide. A slight molar excess (1.2 to 2-fold) of one reactant is often used to ensure complete conversion of the other.

  • Reaction Incubation and Monitoring:

    • Incubate the reaction at room temperature or 4°C. Reaction times can vary from a few hours to overnight, depending on the reactivity of the cyclooctyne.

    • Monitor the reaction progress by a suitable analytical technique (e.g., SDS-PAGE for protein conjugation, LC-MS).

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted starting materials.

References

Technical Support Center: Benzyl-PEG24-azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving Benzyl-PEG24-azide. The focus is on the impact of pH on reaction efficiency, with detailed experimental protocols and quantitative data to ensure successful experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, primarily focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Issue 1: Low or No Product Yield in CuAAC Reaction

Possible Cause: Suboptimal Reaction pH

The efficiency of CuAAC is dependent on pH. An inappropriate pH can lead to poor catalyst performance or degradation of reagents.

Solutions:

  • Verify Buffer pH: Ensure the reaction buffer is within the optimal range of pH 7-9. For many bioconjugation applications, a pH of approximately 7.5 is a good starting point. Buffers such as phosphate-buffered saline (PBS) or HEPES are generally suitable.[1]

  • Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris, as they can interfere with the copper catalyst.[2][3]

  • Perform a pH Optimization Screen: If the yield remains low, conduct a pH optimization experiment by setting up parallel reactions in buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments.[1]

  • Check for Reagent Hydrolysis: At a more alkaline pH, hydrolysis of other reagents, such as NHS esters used for introducing the alkyne handle, can occur at a faster rate.[1]

Possible Cause: Oxidation of Copper(I) Catalyst

The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.

Solutions:

  • Use a Reducing Agent: Always include a reducing agent, such as sodium ascorbate, in the reaction mixture to maintain copper in the Cu(I) state.

  • Utilize a Copper-Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) from oxidation and improve reaction efficiency.

  • Degas Solvents: Before starting the reaction, degas the solvents by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen.

Issue 2: Low Reaction Yield in SPAAC Reaction

Possible Cause: Suboptimal pH Affecting Reactant Charge State

The rate of SPAAC reactions can be influenced by the pH of the medium, which can alter the charge state of the reactants and consequently their electronic properties and reactivity.

Solutions:

  • Buffer Selection: While SPAAC is generally tolerant of various buffer conditions, it is advisable to screen different buffer systems (e.g., PBS vs. HEPES) at a pH between 7 and 8 to find the optimal conditions for your specific substrates.

  • Consider Reactant pKa: Be mindful of the pKa values of your azide and cyclooctyne-containing molecules. If either contains acidic or basic functional groups, the pH will determine their protonation state, which can impact reaction kinetics.

Possible Cause: Steric Hindrance

Bulky functional groups near the azide or cyclooctyne moieties can physically impede the reaction.

Solution:

  • PEG Linker Advantage: The PEG24 linker in this compound helps to minimize steric hindrance by creating distance between the reactive azide group and the molecule it is attached to.

Issue 3: Degradation of Starting Material or Product

Possible Cause: Acidic Conditions

Benzyl azide is unstable in the presence of strong acids and can decompose. This decomposition can generate hydrazoic acid (HN₃), which is highly toxic and explosive.

Solutions:

  • Maintain Neutral or Basic pH: Ensure that the reaction and workup conditions are kept at a neutral or basic pH to prevent the formation of hydrazoic acid.

  • Careful pH Monitoring: If acidic conditions are unavoidable for other reasons, monitor the pH carefully and minimize the exposure time of benzyl azide to the acidic environment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for a CuAAC reaction with this compound?

A1: For most bioconjugation applications, the optimal pH range for CuAAC reactions is between 7 and 9. A good starting point is a phosphate-buffered saline (PBS) or HEPES buffer at pH 7.5. The reaction is generally tolerant to a broader pH range of 4 to 12.

Q2: How does pH affect the stability of this compound?

A2: this compound, like other benzyl azides, is unstable under strongly acidic conditions. Acid can catalyze its hydrolysis to benzyl alcohol and the highly toxic and explosive hydrazoic acid. It is crucial to avoid acidic environments during the reaction and workup. While less documented, strong bases at elevated temperatures could also potentially lead to decomposition.

Q3: Can I use Tris buffer for my CuAAC reaction?

A3: No, it is not recommended to use Tris buffer or other buffers containing primary amines for CuAAC reactions. The amine groups can act as competitive ligands for the copper catalyst, leading to inhibition of the reaction.

Q4: For SPAAC reactions, is pH optimization always necessary?

A4: While SPAAC reactions are generally robust across different buffer conditions, the reaction rate can be pH-dependent, especially if your reaction partner for this compound has ionizable groups. If you are experiencing low yields or slow reaction times, a pH screen is a worthwhile optimization step.

Q5: Are there any safety precautions I should take when working with this compound?

A5: Yes. Like all organic azides, this compound is potentially explosive and should be handled with care. Avoid contact with strong acids to prevent the formation of hydrazoic acid. Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated area with appropriate personal protective equipment.

Data Presentation

Table 1: General pH Recommendations for Azide-Alkyne Cycloadditions
Reaction TypeCommon pH RangeOptimal/Starting pHKey Considerations
CuAAC 4.0 - 12.07.5 (for bioconjugation)Avoid amine-containing buffers (e.g., Tris). Higher pH can increase hydrolysis of other reagents like NHS esters.
SPAAC 6.5 - 8.57.4 (physiological)Reaction rate can be influenced by the charge state of reactants. Generally tolerant to various non-amine buffers.
Table 2: Quantitative Data on SPAAC Reaction Rates with Benzyl Azide

The following table summarizes second-order rate constants for the SPAAC reaction between benzyl azide and various cyclooctynes. This data can be used to estimate reaction times and efficiency when using this compound.

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DIBO0.0567
DIBAC/DBCO~0.3
BCN~0.6
BARAC~1.0
TMTH4.0

Note: The presence of a PEG linker can influence the reaction kinetics. One study showed that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate.

Experimental Protocols

Protocol 1: General Procedure for pH Optimization of a CuAAC Reaction

This protocol outlines a method to determine the optimal pH for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Sodium ascorbate

  • A series of buffers (e.g., phosphate buffers) at pH values ranging from 6.5 to 8.5

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of the ligand in a suitable solvent.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

  • Set up Reactions:

    • In separate microcentrifuge tubes, add the alkyne-functionalized molecule.

    • Add the corresponding reaction buffer to each tube to achieve the target pH.

    • Add the this compound stock solution.

    • Prepare a premix of CuSO₄ and the ligand. Add this premix to each reaction tube.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to each tube to initiate the reaction.

  • Incubation:

    • Incubate the reactions at room temperature or 37°C for 1-2 hours.

  • Analysis:

    • Analyze the reaction products using a suitable method, such as LC-MS or SDS-PAGE (if one of the components is a protein), to determine the conjugation efficiency at each pH.

  • Determine Optimal pH:

    • Identify the pH that provides the highest yield of the desired conjugate.

Protocol 2: General Procedure for a SPAAC Reaction

This protocol provides a general guideline for the conjugation of this compound to a cyclooctyne-functionalized molecule.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Organic Co-solvent (optional): Anhydrous DMSO or DMF.

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer or a minimal amount of co-solvent to the desired stock concentration (e.g., 1-10 mM).

    • Dissolve the cyclooctyne-functionalized molecule in a compatible solvent to a stock concentration (e.g., 10-100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound solution with the cyclooctyne stock solution. A slight molar excess (1.5-3 fold) of one reactant can be used to drive the reaction to completion.

    • If a co-solvent was used, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid negative effects on biomolecules.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific cyclooctyne used.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by LC-MS or TLC to confirm the formation of the triazole product.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.

Visualizations

CuAAC_Troubleshooting start Low or No CuAAC Yield suboptimal_pH Suboptimal pH? start->suboptimal_pH catalyst_oxidation Catalyst Oxidation? suboptimal_pH->catalyst_oxidation No verify_pH Verify Buffer pH (7-9) suboptimal_pH->verify_pH Yes add_reducing_agent Add Sodium Ascorbate catalyst_oxidation->add_reducing_agent Yes success Improved Yield catalyst_oxidation->success No ph_screen Perform pH Screen (6.5-8.5) verify_pH->ph_screen check_hydrolysis Check for Reagent Hydrolysis ph_screen->check_hydrolysis check_hydrolysis->success use_ligand Use Cu(I) Stabilizing Ligand add_reducing_agent->use_ligand degas_solvents Degas Solvents use_ligand->degas_solvents degas_solvents->success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

SPAAC_Workflow prep_reagents 1. Prepare Stock Solutions (this compound & Cyclooctyne) reaction_setup 2. Combine Reactants (pH 7.4 Buffer) prep_reagents->reaction_setup incubation 3. Incubate (Room Temp or 4°C) reaction_setup->incubation monitoring 4. Monitor Reaction (LC-MS or TLC) incubation->monitoring purification 5. Purify Conjugate (Chromatography) monitoring->purification final_product Final Conjugated Product purification->final_product

Caption: General experimental workflow for a SPAAC reaction.

References

Validation & Comparative

A Comparative Guide to Confirming Benzyl-PEG24-azide Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of Benzyl-PEG24-azide to a protein is a critical step in the development of bioconjugates with enhanced therapeutic properties. Confirmation of this covalent attachment is paramount for ensuring product quality, consistency, and efficacy. This guide provides an objective comparison of key analytical techniques used to verify this conjugation, supported by experimental data and detailed protocols.

Key Analytical Techniques: A Head-to-Head Comparison

A variety of analytical methods can be employed to confirm the successful conjugation of this compound to a protein. The choice of technique often depends on the specific information required, the available instrumentation, and the desired throughput. The primary methods include Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and High-Performance Liquid Chromatography (HPLC). Specialized techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, and bioorthogonal reactions like Click Chemistry and Staudinger Ligation, can provide complementary and highly specific information.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (LC-MS, MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the conjugate, degree of PEGylation (number of PEG chains per protein), and identification of conjugation sites.High accuracy and sensitivity, provides detailed structural information.[1][2]Can be complex to interpret with heterogeneous PEGylations, potential for ion suppression.[3]
SDS-PAGE Separates proteins based on their molecular weight.Visual confirmation of an increase in molecular weight upon PEGylation.Simple, widely available, and cost-effective for initial screening.Prone to smeared or broadened bands due to interactions between PEG and SDS, provides only an apparent molecular weight.
Native PAGE Separates proteins based on size and charge in their native state.Better resolution of PEGylated species compared to SDS-PAGE as it avoids PEG-SDS interactions.Provides a more accurate representation of the hydrodynamic size of the conjugate.Separation is influenced by both size and charge, which can complicate interpretation.
HPLC (SEC, RP-HPLC) Separates molecules based on size (SEC) or hydrophobicity (RP-HPLC).Separation and quantification of the conjugated protein from the unconjugated protein and excess PEG.High-resolution separation, quantitative analysis of purity and aggregation.SEC may have poor resolution for smaller PEG chains, and RP-HPLC can be challenging for large, heterogeneous conjugates.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirmation of the presence of the azide functional group (N₃) in the this compound and its successful incorporation into the protein.Non-destructive, provides direct evidence of the key functional group for conjugation.Does not provide information on the location or extent of conjugation, lower sensitivity compared to MS.
Click Chemistry A bioorthogonal reaction between an azide and an alkyne.Indirect confirmation of successful azide conjugation by subsequent reaction with a fluorescent or biotinylated alkyne probe for detection.Highly specific and efficient, can be used for in-gel visualization or affinity purification of conjugated proteins.Requires an additional reaction step and a specific alkyne-containing reagent.
Staudinger Ligation A bioorthogonal reaction between an azide and a phosphine.Indirect confirmation of azide conjugation by reaction with a phosphine-based probe for detection or further modification.Highly chemoselective, proceeds under mild conditions, and can be used for traceless ligation.The kinetics can be slower than click chemistry, and phosphine reagents can be sensitive to oxidation.

Experimental Workflows and Protocols

To aid in the practical application of these techniques, detailed experimental workflows and protocols are provided below.

Mass Spectrometry (LC-MS) Workflow

Mass spectrometry is a powerful tool for obtaining precise mass information of the protein conjugate.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample PEGylated Protein Sample Purification Purification (e.g., SEC) to remove excess PEG Sample->Purification LC Reverse-Phase HPLC Purification->LC Digestion Optional: Proteolytic Digestion (for peptide mapping) Digestion->LC ESI Electrospray Ionization (ESI) LC->ESI MS_Analysis Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->MS_Analysis Deconvolution Deconvolution of Spectra MS_Analysis->Deconvolution Mass_Determination Intact Mass Determination Deconvolution->Mass_Determination Site_Identification Conjugation Site Identification (with peptide mapping data) Mass_Determination->Site_Identification

Caption: Workflow for LC-MS analysis of a this compound protein conjugate.

Protocol: LC-MS Analysis

  • Sample Preparation: Purify the conjugated protein from excess this compound using size-exclusion chromatography (SEC). For conjugation site analysis, the purified conjugate can be subjected to proteolytic digestion (e.g., with trypsin).

  • LC Separation: Separate the intact conjugate or digested peptides using reverse-phase HPLC (RP-HPLC). A typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Introduce the eluent into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the intact mass of the conjugated protein. The mass increase corresponds to the mass of the attached this compound moieties. For peptide mapping data, identify the modified peptides to pinpoint the exact sites of conjugation.

SDS-PAGE Workflow

SDS-PAGE provides a straightforward visual confirmation of a shift in molecular weight.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_vis Visualization Unconjugated_Protein Unconjugated Protein (Control) Sample_Buffer Mix with SDS-PAGE Sample Buffer Unconjugated_Protein->Sample_Buffer Conjugated_Protein PEGylated Protein Conjugated_Protein->Sample_Buffer Heat_Denaturation Heat at 95-100°C Sample_Buffer->Heat_Denaturation Load_Gel Load Samples and MW Marker onto Gel Heat_Denaturation->Load_Gel Run_Gel Apply Voltage Load_Gel->Run_Gel Stain_Gel Stain Gel (e.g., Coomassie Blue) Run_Gel->Stain_Gel Destain_Gel Destain Gel Stain_Gel->Destain_Gel Image_Gel Image Gel Destain_Gel->Image_Gel

Caption: Workflow for SDS-PAGE analysis of a this compound protein conjugate.

Protocol: SDS-PAGE Analysis

  • Sample Preparation: Mix the unconjugated protein (control) and the conjugated protein with an equal volume of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in an appropriate running buffer until the dye front reaches the bottom.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or a suitable silver stain. Destain the gel to visualize the protein bands. A successful conjugation will show a band for the conjugated protein at a higher apparent molecular weight compared to the unconjugated protein. For specific detection of the PEG moiety, staining with barium iodide can be performed.

HPLC-SEC Workflow

Size-Exclusion Chromatography (SEC) is ideal for separating the larger conjugated protein from smaller, unconjugated species.

HPLC_SEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Reaction_Mixture PEGylation Reaction Mixture Filtration Filter Sample (0.22 µm) Reaction_Mixture->Filtration Injector Autosampler Filtration->Injector Column SEC Column Injector->Column Pump Isocratic Pump Pump->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Analyze Chromatogram Detector->Chromatogram Quantification Quantify Peak Areas (Conjugate, Unconjugated Protein, Free PEG) Chromatogram->Quantification

Caption: Workflow for HPLC-SEC analysis of a this compound protein conjugate.

Protocol: HPLC-SEC Analysis

  • System Preparation: Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Injection: Inject the filtered reaction mixture or purified conjugate onto the column.

  • Chromatography: Run the separation under isocratic flow conditions.

  • Detection and Analysis: Monitor the elution profile using a UV detector at 280 nm. The conjugated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius. The free this compound will elute later. The peak areas can be integrated to quantify the purity of the conjugate.

Alternative Confirmation Methods

Beyond the primary techniques, methods that specifically target the azide functionality offer orthogonal confirmation of successful conjugation.

FTIR Spectroscopy for Azide Confirmation

FTIR spectroscopy can directly detect the presence of the azide group.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a concentrated solution of the this compound-protein conjugate. Lyophilize the sample to a powder if possible.

  • Data Acquisition: Acquire an FTIR spectrum of the sample using an ATR-FTIR spectrometer.

  • Data Analysis: A successful incorporation of the this compound will result in a characteristic sharp absorption peak around 2100 cm⁻¹, which corresponds to the asymmetric stretching vibration of the azide (N₃) group. This peak should be absent in the spectrum of the unconjugated protein.

Click Chemistry for Functional Confirmation

This method confirms that the azide group on the conjugated protein is accessible and reactive.

Click_Chemistry_Workflow Azide_Protein Azide-Protein Conjugate Reaction Cu(I)-catalyzed or Strain-Promoted Click Reaction Azide_Protein->Reaction Alkyne_Probe Alkyne-Fluorophore or Alkyne-Biotin Alkyne_Probe->Reaction Analysis Analysis: - In-gel fluorescence - Western blot (streptavidin) - Mass Spectrometry Reaction->Analysis

Caption: Workflow for confirming azide conjugation using Click Chemistry.

Protocol: Click Chemistry Confirmation

  • Reaction: React the this compound-protein conjugate with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst or using a strain-promoted alkyne.

  • Analysis: The successful "click" reaction can be confirmed by various methods depending on the reporter tag used:

    • Fluorescent tag: Visualize the labeled protein by in-gel fluorescence imaging after SDS-PAGE.

    • Biotin tag: Detect the biotinylated protein by Western blotting using streptavidin-HRP.

    • Mass shift: Analyze the product by mass spectrometry to confirm the mass addition of the alkyne reporter.

Conclusion

Confirming the successful conjugation of this compound to a protein is a multifaceted process that benefits from the application of orthogonal analytical techniques. While SDS-PAGE and HPLC provide valuable initial assessments of conjugation efficiency and purity, mass spectrometry offers the most detailed characterization of the conjugate's molecular weight and sites of modification. Furthermore, FTIR spectroscopy and bioorthogonal reactions like Click Chemistry provide direct and functional confirmation of the crucial azide moiety. By employing a combination of these methods, researchers and drug developers can ensure the quality and consistency of their PEGylated protein products, paving the way for the development of more effective and reliable biotherapeutics.

References

A Comparative Guide to Analytical Techniques for Characterizing Benzyl-PEG24-azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PROTACs and other bioconjugates, the precise characterization of linker molecules is paramount. Benzyl-PEG24-azide is a commonly utilized linker that requires thorough analytical validation to ensure the identity, purity, and stability of the final conjugate. This guide provides an objective comparison of key analytical techniques for the characterization of this compound, supported by experimental data and detailed protocols.

Key Analytical Techniques Overview

The primary analytical methods for characterizing this compound conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, molecular weight, and purity of the molecule.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from each analytical technique for a typical this compound conjugate.

Table 1: NMR Spectroscopy Data

TechniqueNucleusMoietyExpected Chemical Shift (ppm)
¹H NMR¹HBenzyl (aromatic)7.2 - 7.4
Benzyl CH₂~4.5
PEG backbone (O-CH₂-CH₂-O)~3.6
CH₂ adjacent to Azide~3.4
¹³C NMR¹³CBenzyl (aromatic)127 - 138
Benzyl CH₂~73
PEG backbone (O-CH₂-CH₂-O)~70
CH₂ adjacent to Azide~50

Table 2: Mass Spectrometry Data

TechniqueIonization ModeExpected m/zKey Fragmentation Pattern
ESI-MSPositive[M+Na]⁺, [M+H]⁺Cleavage of PEG units (loss of 44 Da)
Loss of benzyl group (C₇H₇⁺, m/z 91)
Loss of N₂ from azide (loss of 28 Da)
MALDI-TOF MSPositive[M+Na]⁺, [M+K]⁺Similar to ESI-MS

Table 3: HPLC Analysis Data

TechniqueParameterTypical Value
RP-HPLCRetention TimeDependent on specific column and gradient
Purity>95%

Table 4: FTIR Spectroscopy Data

TechniqueFunctional GroupExpected Wavenumber (cm⁻¹)
FTIRAzide (N₃) stretch2100 - 2130
C-O-C (ether) stretch~1100

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Validation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (ESI or MALDI) purification->ms hplc RP-HPLC purification->hplc ftir FTIR Spectroscopy purification->ftir structure Structure Confirmation nmr->structure identity Identity & MW Confirmation ms->identity purity Purity Assessment hplc->purity functional_group Functional Group ID ftir->functional_group final_validation Final Product Validation structure->final_validation purity->final_validation identity->final_validation functional_group->final_validation

Workflow for the characterization of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess the purity of the this compound conjugate.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key Signals: Identify the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic methylene protons (~4.5 ppm), the repeating ethylene glycol units of the PEG chain (~3.6 ppm), and the methylene protons adjacent to the azide group (~3.4 ppm). The integration of these signals should correspond to the expected proton count.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Key Signals: Observe the signals for the aromatic carbons of the benzyl group (127-138 ppm), the benzylic methylene carbon (~73 ppm), the repeating ethylene glycol carbons (~70 ppm), and the carbon adjacent to the azide group (~50 ppm).

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and identity of the conjugate.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation:

    • ESI: Dissolve the sample in a suitable solvent such as acetonitrile/water.

    • MALDI: Co-crystallize the sample with a suitable matrix (e.g., sinapinic acid or DHB) on a MALDI plate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak, typically observed as sodium ([M+Na]⁺) or protonated ([M+H]⁺) adducts.

    • Analyze the fragmentation pattern. Common fragments include the loss of N₂ from the azide group (28 Da), cleavage of the PEG chain resulting in a series of peaks separated by 44 Da, and the formation of the tropylium ion from the benzyl group (m/z 91).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Objective: To assess the purity of the this compound conjugate.

  • Instrumentation: HPLC system with a UV detector.

  • Method:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate, for example, 30-80% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (for the benzyl chromophore).

  • Data Analysis: Determine the purity of the sample by integrating the peak area of the main component relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the presence of the azide functional group.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic sharp absorption band for the azide (N₃) stretching vibration, which typically appears in the region of 2100-2130 cm⁻¹.[1] Also, a strong C-O-C stretching band for the PEG backbone should be visible around 1100 cm⁻¹.[2]

Comparison of Techniques and Concluding Remarks

A multi-technique approach is essential for the comprehensive characterization of this compound conjugates.

  • NMR spectroscopy is unparalleled for detailed structural elucidation and is a primary method for confirming the identity of the molecule.

  • Mass spectrometry provides crucial information on the molecular weight and can help identify impurities and degradation products.

  • RP-HPLC is the workhorse for purity assessment, offering high-resolution separation of the target molecule from related impurities.

  • FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the key azide functional group.

By combining the data from these orthogonal techniques, researchers can confidently validate the quality of their this compound conjugates, ensuring the reliability and reproducibility of their subsequent experiments in drug discovery and development.

References

A Comparative Guide to the Analysis of Benzyl-PEG24-azide Click Chemistry Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and related fields, the precise characterization of click chemistry products is paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is frequently employed to conjugate molecules like Benzyl-PEG24-azide to proteins, peptides, or other substrates. Verifying the successful conjugation and purity of the resulting product is a critical step that necessitates robust analytical techniques. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and its common alternatives for the analysis of these PEGylated products, complete with experimental data summaries and detailed protocols.

The primary analytical challenge in characterizing PEGylated products lies in the heterogeneity of the polyethylene glycol (PEG) itself and the potential for incomplete reactions or side products.[1] Therefore, a multi-faceted analytical approach is often required for comprehensive characterization.

Quantitative Data Comparison

The following table summarizes the quantitative data that can be obtained from NMR, Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for the analysis of a this compound click chemistry product.

Analytical Technique Quantitative Data Provided Key Advantages Limitations
¹H NMR Spectroscopy - Degree of azide incorporation/conversion[2]- Purity of the final product[3]- Molecular weight of small PEG conjugates[4][5]- Provides detailed structural information.- Non-destructive.- Can quantify reaction completion.- Signal overlap can complicate analysis, especially for large polymers.- Lower sensitivity compared to MS.
SEC-MALS - Absolute molar mass of the conjugate- Degree of PEGylation- Presence and quantification of aggregates- Hydrodynamic radius- Does not rely on column calibration standards.- Provides information on size and aggregation.- Does not provide detailed structural information on the conjugation site.- Requires specialized detectors (MALS, dRI, UV).
MALDI-TOF MS - Average molecular weight of the conjugate- Degree of PEGylation- Identification of unreacted starting materials- High sensitivity.- Can analyze complex mixtures.- Provides information on polydispersity.- Can be challenging to determine the exact PEG attachment site.- Fragmentation can occur.

Experimental Protocols

¹H NMR Spectroscopy for Click Reaction Monitoring and Product Analysis

This protocol is adapted from procedures for monitoring azide-alkyne cycloadditions and analyzing PEG derivatives.

Objective: To confirm the formation of the triazole ring and quantify the conversion of the azide.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended for better resolution with PEG)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of the alkyne-functionalized molecule and this compound in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials. Key signals to identify are the benzylic protons of the benzyl group and the protons adjacent to the azide.

  • Reaction Initiation: Add the copper(I) catalyst to the NMR tube to initiate the click reaction.

  • Reaction Monitoring: Acquire ¹H NMR spectra at regular time intervals. The formation of the triazole product is indicated by the appearance of a new signal for the triazole proton (typically around 7.5-8.5 ppm) and a shift in the signals of the protons adjacent to the original azide and alkyne groups.

  • Data Analysis: The degree of conversion can be calculated by comparing the integration of the disappearing reactant peaks with the appearing product peaks. For the final product, purification is recommended before a final NMR analysis to confirm purity. The characteristic peaks of the benzyl group and the PEG backbone should be present, along with the new triazole proton signal.

Note on PEG NMR Analysis: A common challenge in the ¹H NMR analysis of PEG derivatives is the overlap of the methylene protons adjacent to the azide with the ¹³C satellite peaks of the main PEG signal. Derivatization via the click reaction to form a triazole often shifts these signals, facilitating quantification.

SEC-MALS Analysis of PEGylated Products

This protocol provides a general workflow for analyzing PEGylated proteins or other biomolecules.

Objective: To determine the absolute molecular weight, degree of PEGylation, and aggregation state of the purified click chemistry product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Size-Exclusion Chromatography (SEC) column suitable for the expected molecular weight range

  • Multi-Angle Light Scattering (MALS) detector

  • Differential Refractive Index (dRI) detector

  • UV detector

Procedure:

  • System Setup: Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline).

  • Sample Preparation: Dissolve the purified Benzyl-PEG24 conjugate in the mobile phase and filter it through a low-protein-binding syringe filter.

  • Injection and Separation: Inject the sample onto the SEC column. The molecules will be separated based on their hydrodynamic volume.

  • Detection: The eluting sample passes through the UV, MALS, and dRI detectors sequentially.

  • Data Analysis: The collected data from the three detectors is analyzed using specialized software (e.g., ASTRA software). The software uses the signals to calculate the absolute molar mass and the mass of the protein and PEG components at each elution volume, allowing for the determination of the degree of PEGylation and the identification of any aggregates.

MALDI-TOF MS Analysis of PEGylated Products

This protocol is a general guide for the characterization of PEGylated molecules by MALDI-TOF MS.

Objective: To determine the molecular weight distribution and confirm the successful conjugation of this compound.

Materials:

  • Purified Benzyl-PEG24 conjugate

  • MALDI matrix (e.g., sinapinic acid for larger molecules, α-cyano-4-hydroxycinnamic acid for smaller peptides)

  • Solvent for sample and matrix preparation (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample-Matrix Preparation: Mix the purified sample with the matrix solution. The ratio of sample to matrix may need to be optimized.

  • Spotting: Spot a small volume (typically 1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry. This co-crystallization is crucial for successful analysis.

  • Mass Spectrometry: Insert the target plate into the MALDI-TOF mass spectrometer. The instrument's laser desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is used to determine their mass-to-charge ratio.

  • Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to the conjugate with a different number of ethylene glycol units, reflecting the polydispersity of the PEG. The average molecular weight can be calculated from this distribution. The presence of unreacted starting materials can also be identified.

Visualizations

G cluster_start Starting Materials cluster_reaction Click Chemistry Reaction cluster_product Product cluster_purification Purification cluster_analysis Analysis This compound This compound CuAAC Reaction CuAAC Reaction This compound->CuAAC Reaction Alkyne-functionalized Molecule Alkyne-functionalized Molecule Alkyne-functionalized Molecule->CuAAC Reaction Crude Product Mixture Crude Product Mixture CuAAC Reaction->Crude Product Mixture Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude Product Mixture->Purification (e.g., Chromatography) Purified Benzyl-PEG24-conjugate Purified Benzyl-PEG24-conjugate Purification (e.g., Chromatography)->Purified Benzyl-PEG24-conjugate

Caption: Experimental workflow for the synthesis and analysis of a Benzyl-PEG24-conjugate.

G cluster_techniques Analytical Techniques cluster_data Information Obtained Product Characterization Product Characterization NMR NMR Product Characterization->NMR SEC-MALS SEC-MALS Product Characterization->SEC-MALS MALDI-TOF MS MALDI-TOF MS Product Characterization->MALDI-TOF MS Structural Confirmation & Purity Structural Confirmation & Purity NMR->Structural Confirmation & Purity Size & Aggregation Size & Aggregation SEC-MALS->Size & Aggregation Molecular Weight & Heterogeneity Molecular Weight & Heterogeneity MALDI-TOF MS->Molecular Weight & Heterogeneity

References

validation of PROTAC ternary complex formation with Benzyl-PEG24-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods to Validate PROTAC Ternary Complex Formation, Featuring Supporting Experimental Data.

The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to form a stable ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. This critical step precedes the ubiquitination and subsequent proteasomal degradation of the target protein. Therefore, robust and quantitative validation of ternary complex formation is paramount in the development of novel PROTACs. This guide provides a comparative overview of key biophysical and cellular methods used for this purpose, with a focus on experimental protocols and data interpretation.

While the choice of the PROTAC's constituent elements, including the warhead, E3 ligase ligand, and the linker, influences the stability of the ternary complex, this guide will focus on the methods used to validate its formation. Linkers such as Benzyl-PEG24-azide are integral to PROTAC synthesis, often utilized in click chemistry reactions to conjugate the two binding moieties. The length and composition of the PEG linker can significantly impact the geometry and stability of the ternary complex, thereby affecting the efficiency of protein degradation. The validation methods discussed herein are essential for assessing the outcomes of such design choices.

Quantitative Comparison of Validation Methods

The selection of an appropriate assay for validating ternary complex formation depends on various factors, including the specific research question, available instrumentation, and the characteristics of the proteins and PROTAC being studied. The following table summarizes and compares key quantitative parameters of commonly used techniques.

MethodTypical Kd RangeThroughputSample ConsumptionKey Outputs
Surface Plasmon Resonance (SPR) pM to mMMediumLow to MediumKd, kon, koff, Cooperativity (α)
Biolayer Interferometry (BLI) nM to mMHighLowKd, kon, koff, Cooperativity (α)
Isothermal Titration Calorimetry (ITC) nM to µMLowHighKd, ΔH, ΔS, Stoichiometry (n), Cooperativity (α)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) nM to µMHighLowRelative ternary complex formation, IC50
AlphaLISA/AlphaScreen nM to µMHighLowRelative ternary complex formation, IC50

Experimental Workflows and Logical Relationships

Understanding the workflow of each validation method is crucial for experimental design and data interpretation. The following diagrams, generated using Graphviz, illustrate the core principles of key techniques.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_0 SPR Experimental Setup Immobilize Ligand 1. Immobilize E3 Ligase on Sensor Chip Inject Analyte 2. Inject PROTAC (Analyte 1) (Binary Interaction) Immobilize Ligand->Inject Analyte Inject Complex 3. Inject PROTAC + POI (Ternary Interaction) Inject Analyte->Inject Complex Measure Response 4. Detect Change in Refractive Index Inject Complex->Measure Response

Caption: A typical workflow for an SPR-based ternary complex assay.

TR_FRET_Workflow cluster_1 TR-FRET Assay Principle Donor Donor Fluorophore (e.g., on E3 Ligase) NoFRET No FRET Signal (Proteins are distant) Donor->NoFRET FRET FRET Signal (Ternary Complex Forms) Donor->FRET Acceptor Acceptor Fluorophore (e.g., on POI) Acceptor->NoFRET Acceptor->FRET PROTAC PROTAC PROTAC->FRET

Caption: The principle of a TR-FRET assay for detecting ternary complex formation.

Detailed Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. Below are methodologies for key experiments cited in this guide.

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation, and to determine the cooperativity factor (α).

Protocol:

  • Immobilization: Covalently couple the E3 ligase (e.g., VHL or Cereblon) to a sensor chip surface.[1][2]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary Kd.

    • Separately, in a different experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the other binary Kd.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.[3]

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain kon, koff, and Kd values.

    • Calculate the cooperativity factor (α) using the formula: α = (Kd of PROTAC to E3 ligase) / (Kd of PROTAC to E3 ligase in the presence of the POI).[3] A value of α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (ΔH, ΔS), binding affinity (Kd), and stoichiometry (n) of ternary complex formation, and to calculate cooperativity.[4]

Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in identical, well-degassed buffer to minimize heats of dilution.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binary Kd1 and thermodynamic parameters.

    • Titrate the PROTAC into the target protein solution to determine the binary Kd2.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase in the ITC cell.

    • Prepare a solution of the PROTAC and a saturating concentration of the target protein in the syringe.

    • Titrate the PROTAC/POI solution into the E3 ligase solution.

  • Data Analysis:

    • Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the thermodynamic parameters and the apparent Kd for ternary complex formation.

    • Calculate the cooperativity factor (α) as described for SPR.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Objective: To provide a high-throughput method for detecting the formation of the ternary complex in solution.

Protocol:

  • Reagent Preparation:

    • Label the E3 ligase with a donor fluorophore (e.g., Terbium cryptate) and the target protein with an acceptor fluorophore (e.g., d2). This is often achieved using tagged proteins (e.g., His-tag, GST-tag) and corresponding labeled antibodies.

  • Assay Setup:

    • In a microplate, add the labeled E3 ligase, labeled target protein, and a dilution series of the PROTAC.

  • Incubation: Incubate the plate to allow for ternary complex formation and equilibration.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, where the peak represents the maximal ternary complex formation. The descending part of the curve at high PROTAC concentrations is known as the "hook effect," which is caused by the formation of binary complexes that cannot form a ternary complex.

Conclusion

The validation of ternary complex formation is a cornerstone of PROTAC development. A multi-faceted approach, combining different biophysical and cellular assays, provides the most comprehensive understanding of a PROTAC's mechanism of action. While high-throughput methods like TR-FRET and AlphaLISA are invaluable for initial screening, techniques such as SPR and ITC offer detailed kinetic and thermodynamic insights that are crucial for lead optimization. The choice of linker, such as those synthesized using this compound, is a critical design element that directly impacts the stability and geometry of the ternary complex, the validation of which is essential for the successful development of potent and selective protein degraders.

References

A Comparative Analysis of CuAAC and SPAAC for Benzyl-PEG24-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate ligation strategy is paramount to success. The "click chemistry" paradigm offers a suite of reactions that are rapid, selective, and high-yielding. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) are two of the most powerful methods for conjugating molecules such as Benzyl-PEG24-azide. This guide provides an objective comparison of these two indispensable techniques, supported by experimental data and detailed protocols to inform the selection of the optimal reaction for a given application.

The fundamental distinction between CuAAC and SPAAC lies in their activation mechanisms. CuAAC employs a copper(I) catalyst to activate a terminal alkyne for reaction with an azide, leading to the formation of a 1,4-disubstituted triazole.[1] In contrast, SPAAC is a catalyst-free reaction that utilizes the high ring strain of a cyclooctyne to achieve cycloaddition with an azide, resulting in a mixture of regioisomers.[1][2] This difference in mechanism has profound implications for reaction kinetics, biocompatibility, and experimental design.

Performance Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for the conjugation of this compound hinges on the specific requirements of the application, particularly the tolerance for a copper catalyst and the desired reaction kinetics.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient method that exhibits significantly accelerated reaction rates.[3] The reaction is generally versatile and high-yielding.[4] However, the requisite copper(I) catalyst can be cytotoxic, which may limit its utility in living systems. The use of copper-chelating ligands can mitigate this toxicity to some extent.

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal, copper-free alternative that is ideal for applications in living systems and bioconjugation where the presence of a metal catalyst is undesirable. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with more strained cyclooctynes generally exhibiting faster rates. While offering the significant advantage of being copper-free, SPAAC can sometimes be slower than CuAAC and the cyclooctyne reagents can be more complex and costly.

Quantitative Data Summary

The following table summarizes typical experimental data for the CuAAC and SPAAC reactions of this compound with representative alkynes. It is important to note that the specific reaction rates and yields can be influenced by various factors including the solvent, temperature, and the nature of the specific alkyne and catalyst/ligand system used.

ParameterCuAAC with a Terminal AlkyneSPAAC with DBCO (Dibenzocyclooctyne)
Reaction Rate (k₂) ~10² - 10³ M⁻¹s⁻¹ (with THPTA ligand)~1.0 M⁻¹s⁻¹
Typical Reaction Time 1 - 4 hours4 - 12 hours
Typical Yield > 95%Often quantitative
Biocompatibility Limited due to copper cytotoxicity, can be improved with ligandsHigh, suitable for in vivo applications
Catalyst Required Copper(I)None
Alkyne Partner Terminal Alkyne (e.g., Propargyl-PEG-NHS ester)Strained Cyclooctyne (e.g., DBCO-NHS ester)
Regioselectivity Highly regioselective (1,4-disubstituted triazole)Mixture of regioisomers

Experimental Protocols

Detailed methodologies are crucial for the successful application of these conjugation techniques. Below are representative protocols for CuAAC and SPAAC reactions with this compound.

Protocol 1: CuAAC Conjugation of this compound with a Terminal Alkyne-Functionalized Protein

This protocol provides a general procedure for the copper-catalyzed conjugation of this compound to a protein functionalized with a terminal alkyne.

Materials:

  • Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine solution (e.g., 100 mM in water)

  • DMSO (for dissolving this compound if necessary)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or an appropriate buffer.

    • Immediately before use, prepare a fresh solution of 100 mM sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-functionalized protein solution with the this compound solution. A 2-fold molar excess of the azide is typically recommended.

    • Add the aminoguanidine solution to a final concentration of 5 mM.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.

    • Add the copper/ligand complex to the protein/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting conjugate using a pre-equilibrated SEC column to remove excess reagents, catalyst, and ligand.

Protocol 2: SPAAC Conjugation of this compound with a DBCO-Functionalized Molecule

This protocol details the copper-free conjugation of this compound with a molecule functionalized with a DBCO group.

Materials:

  • DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (for dissolving reagents if necessary)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Ensure all buffers are free of sodium azide, as it will react with the DBCO reagent.

    • Dissolve the DBCO-containing reagent and this compound in an appropriate solvent like DMSO before adding to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20%.

  • Conjugation Reaction:

    • Combine the DBCO-functionalized molecule and the this compound in the chosen reaction buffer. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.

  • Incubation:

    • The reaction proceeds spontaneously at room temperature. Allow the mixture to react for 4-12 hours with gentle agitation. For some applications, incubation can be performed overnight at 4°C.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO reagent at approximately 310 nm.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as HPLC or SEC to remove any unreacted starting materials.

Visualizing the Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC reactions.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Alkyne-Protein Solution E Combine Protein and Azide A->E B Prepare this compound Solution B->E C Prepare CuSO4/THPTA Complex F Add Catalyst Complex C->F D Prepare fresh Sodium Ascorbate G Initiate with Sodium Ascorbate D->G E->F F->G H Incubate (1-4h, RT) G->H I Purify via SEC H->I J Characterize Conjugate I->J

Caption: General experimental workflow for a CuAAC reaction.

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare DBCO-Molecule Solution C Combine DBCO-Molecule and Azide A->C B Prepare this compound Solution B->C D Incubate (4-12h, RT) C->D E Monitor Reaction (Optional, UV-Vis) D->E F Purify Conjugate (HPLC/SEC) E->F G Characterize Conjugate F->G

Caption: General experimental workflow for a SPAAC reaction.

Logical Relationships in Reaction Selection

The decision-making process for selecting between CuAAC and SPAAC can be visualized as follows:

Reaction_Choice Start Application Context Biocompatibility Is the system sensitive to copper? Start->Biocompatibility Kinetics Is rapid reaction critical? Biocompatibility->Kinetics No SPAAC Choose SPAAC Biocompatibility->SPAAC Yes CuAAC Choose CuAAC Kinetics->CuAAC Yes Kinetics->SPAAC No Consider_Ligands Use copper-chelating ligands to mitigate toxicity CuAAC->Consider_Ligands

Caption: Decision tree for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are exceptionally powerful and versatile methods for the bioconjugation of this compound. The choice between them is a trade-off between reaction speed and biocompatibility. CuAAC is the preferred method when high reaction rates are paramount and the experimental system is not sensitive to the presence of a copper catalyst. Conversely, for applications in living systems or where metal contamination is a concern, the biocompatible and catalyst-free nature of SPAAC makes it the superior choice. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal click chemistry strategy for their specific needs.

References

A Comparative Guide to Determining Drug-to-Antibody Ratio for ADCs Utilizing Benzyl-PEG24-azide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) in the development of antibody-drug conjugates (ADCs), profoundly influencing their efficacy, safety, and pharmacokinetic profile. For ADCs synthesized using click chemistry with linkers such as Benzyl-PEG24-azide, accurate and robust DAR assessment is paramount. This guide provides an objective comparison of the principal analytical techniques for DAR determination, complete with experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

ADCs constructed with this compound benefit from the linker's hydrophilic polyethylene glycol (PEG) chain, which can improve solubility and pharmacokinetic properties. The terminal azide group facilitates a highly specific and efficient conjugation to an alkyne-modified antibody via copper-catalyzed or strain-promoted click chemistry, often resulting in a more homogeneous ADC product. This guide will focus on the analytical methods used to characterize the DAR of these advanced conjugates.

Comparison of Key Methods for DAR Determination

Several analytical techniques are employed to determine the DAR of ADCs, each with distinct advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry, the physicochemical properties of the payload, and the required level of analytical detail. The three primary methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS)—are compared below.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Mass Spectrometry (MS)
Principle Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.[1]Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[2]Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination.[3]
Information Provided Average DAR only.[1]Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.[2]Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.
Advantages Simple, rapid, and requires minimal sample preparation.Provides information on the distribution of different drug-loaded species under native conditions. Robust and widely used for cysteine-linked ADCs.High accuracy, precision, and detail. Provides unambiguous confirmation of conjugation and molecular weight.
Limitations Provides only the average DAR. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly or if the extinction coefficients are not accurately known.May have lower resolution for ADCs with high DARs or very hydrophobic payloads. The high salt concentrations used are not directly compatible with MS.Requires more complex instrumentation and data analysis. Ionization efficiency can vary between different DAR species, potentially affecting quantitation.
Typical Application Rapid estimation of average DAR for routine analysis and in-process control.Quality control and characterization of ADC homogeneity and drug load distribution.In-depth characterization, identification of conjugation sites, and confirmation of ADC integrity.

Experimental Workflows and Protocols

The following sections provide detailed experimental workflows and protocols for each of the primary DAR determination methods.

The synthesis of an ADC using a this compound linker typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This process is depicted in the following workflow.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Workflow Ab Alkyne-Modified Antibody Reaction CuAAC Reaction Ab->Reaction Linker Drug-Benzyl-PEG24-azide Linker->Reaction CuSO4 CuSO4 CuSO4->Reaction ReducingAgent Sodium Ascorbate ReducingAgent->Reaction Ligand THPTA Ligand->Reaction Purification Purification (e.g., SEC) Reaction->Purification ADC Purified ADC Purification->ADC

ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: ADC Conjugation using CuAAC

  • Reagent Preparation:

    • Prepare a stock solution of 100 mM Copper (II) Sulfate (CuSO₄) in ultrapure water.

    • Prepare a stock solution of 200 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in ultrapure water.

    • Prepare a fresh stock solution of 100 mM sodium ascorbate in ultrapure water.

    • Dissolve the alkyne-modified antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Dissolve the drug functionalized with this compound in an organic solvent like DMSO.

  • Catalyst Complex Formation:

    • Mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.

    • Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-antibody solution with the Drug-Benzyl-PEG24-azide solution. A molar excess of the drug-linker is typically used.

    • Add the pre-formed Cu(I)/THPTA complex to the antibody/drug mixture.

    • Initiate the click reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protecting it from light.

  • Purification:

    • Remove unreacted drug-linker and catalyst components from the ADC product using a purification method such as Size Exclusion Chromatography (SEC).

    • The purified ADC is then buffer-exchanged into a suitable formulation buffer.

This method provides a rapid estimation of the average DAR by measuring the absorbance of the ADC at two different wavelengths.

UV_Vis_Workflow cluster_uv_vis UV/Vis Spectroscopy Workflow SamplePrep Prepare Purified ADC in Non-interfering Buffer Spectro Measure Absorbance at λ1 (e.g., 280 nm) and λ2 (e.g., 350 nm) SamplePrep->Spectro Calc Calculate Concentrations of Antibody and Drug using Beer-Lambert Law Equations Spectro->Calc ExtCoeff Obtain Molar Extinction Coefficients (ε) for Antibody and Drug at λ1 and λ2 ExtCoeff->Calc DAR Calculate Average DAR Calc->DAR

Workflow for DAR determination using UV/Vis Spectroscopy.

Experimental Protocol: UV/Vis Spectroscopy

  • Determination of Molar Extinction Coefficients (ε):

    • The molar extinction coefficients for both the antibody and the free drug must be accurately known at two selected wavelengths (e.g., 280 nm and a wavelength where the drug has significant absorbance and the antibody has minimal absorbance).

  • Sample Measurement:

    • Prepare the purified ADC sample in a suitable, non-interfering buffer.

    • Measure the absorbance of the ADC solution at both wavelengths (Aλ1 and Aλ2) using a spectrophotometer.

  • DAR Calculation:

    • Use the simultaneous equations derived from the Beer-Lambert law to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug).

    • The average DAR is then calculated as the molar ratio of the drug to the antibody.

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.

HIC_Workflow cluster_hic HIC Workflow SamplePrep Prepare ADC Sample HIC_Separation Inject onto HIC Column and Elute with a Decreasing Salt Gradient SamplePrep->HIC_Separation Detection Monitor Elution with UV Detector (280 nm) HIC_Separation->Detection Chromatogram Generate Chromatogram with Peaks for Different DAR Species Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration DAR_Calc Calculate Weighted Average DAR Integration->DAR_Calc MS_Workflow cluster_ms Mass Spectrometry Workflow SamplePrep Sample Preparation (e.g., Intact or Reduced) LC_Separation LC Separation (e.g., Reversed-Phase) SamplePrep->LC_Separation MS_Analysis Mass Analysis (ESI-QTOF) LC_Separation->MS_Analysis Deconvolution Deconvolute Mass Spectra MS_Analysis->Deconvolution DAR_Calc Identify Species and Calculate Weighted Average DAR Deconvolution->DAR_Calc

References

A Comparative Guide to Assessing the Purity of Benzyl-PEG24-azide Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Benzyl-PEG24-azide is critical for the success and reproducibility of downstream applications such as bioconjugation and the development of Antibody-Drug Conjugates (ADCs). High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted analytical technique for this purpose.[][2] This guide provides a comparative overview of HPLC-based methods for purity assessment, complete with experimental protocols and data presentation to aid in method selection and implementation.

Overview of HPLC Methodologies

The purity of this compound is primarily assessed by its chemical integrity and the absence of process-related impurities. The unique structure of this molecule—possessing a hydrophobic benzyl group, a hydrophilic PEG chain, and a reactive azide moiety—lends itself to analysis by two principal HPLC modes: Reversed-Phase HPLC and Size-Exclusion Chromatography.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common method for assessing the purity of synthetic compounds like this compound. Separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3][4] The presence of the benzyl group provides a UV chromophore, enabling straightforward detection.[] RP-HPLC is highly effective at separating the target molecule from starting materials, reagents, and byproducts with different polarities.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. While less common for analyzing small molecules like this compound itself, SEC becomes invaluable when assessing the purity of its subsequent conjugates with large biomolecules (e.g., proteins, antibodies). It can effectively separate the final conjugate from unreacted PEG linkers and detect the presence of aggregates.

Comparison of Primary HPLC Methods

The choice between RP-HPLC and SEC depends on the specific analytical goal. For the purity of the this compound linker itself, RP-HPLC is superior. For the analysis of its macromolecular conjugates, SEC is the preferred method.

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Principle of Separation Polarity / HydrophobicityHydrodynamic Volume / Molecular Size
Primary Application Purity of this compound linker; separation from small molecule impurities.Analysis of high molecular weight conjugates; detection of aggregates and excess linker.
Typical Stationary Phase C18, C8, PhenylDiol- or silica-based with controlled pore sizes
Typical Mobile Phase Acetonitrile/Water gradient with additives (TFA, Formic Acid).Aqueous buffers (e.g., Phosphate-Buffered Saline)
Information Provided High-resolution separation of closely related impurities, quantitative purity assessment (% area).Molecular weight distribution, detection of aggregates and fragments.

Experimental Workflow and Logical Framework

The process of purity assessment follows a structured workflow, from initial sample handling to final data interpretation. The logical framework below illustrates the relationship between the analytical challenge and the HPLC solution.

cluster_0 Purity Assessment Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC Analysis (RP-HPLC or SEC) A->B C Data Acquisition (Chromatogram Generation) B->C D Data Analysis (Peak Integration, Purity Calculation) C->D Analyte This compound Sample Goal Determine Purity & Identify Impurities Analyte->Goal Method Primary Method: Reversed-Phase HPLC (RP-HPLC) Goal->Method Outcome1 Purity Value (% Area) Method->Outcome1 Outcome2 Impurity Profile Method->Outcome2

References

Navigating the In Vivo Landscape: A Comparative Guide to Benzyl-PEG24-azide Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, impacting the efficacy, safety, and pharmacokinetic profile of therapeutic and diagnostic agents. This guide provides a comprehensive evaluation of the in vivo stability of Benzyl-PEG24-azide linkers, comparing their performance with alternative bioconjugation technologies. Supported by experimental data and detailed protocols, this document aims to facilitate informed linker selection for robust and effective bioconjugate development.

The in vivo stability of a linker is a crucial factor determining the success of a bioconjugate. Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy, while excessive stability might hinder the release of the payload at the target site. The this compound linker, a popular choice for bioconjugation via "click chemistry," offers a unique combination of features. Its stability is governed by the interplay of its three key components: the benzyl ether bond, the polyethylene glycol (PEG) spacer, and the azide functional group.

Understanding the Components of this compound Stability

The in vivo fate of the this compound linker is primarily influenced by the enzymatic and chemical environment of the body.

  • Benzyl Ether Linkage: Benzyl ethers are generally stable but can be susceptible to oxidative cleavage under certain physiological conditions. However, in the absence of specific enzymes, this bond is considered relatively robust.

  • PEG Spacer: The 24-unit polyethylene glycol spacer significantly influences the pharmacokinetic properties of the bioconjugate. PEGylation is a well-established strategy to increase hydrophilicity, prolong circulation half-life, and reduce immunogenicity by creating a hydration shell around the molecule. This can shield the conjugate from enzymatic degradation and renal clearance.[] However, the PEG chain itself can be subject to metabolism, although this is generally a slow process, especially for larger PEG chains.[][2]

  • Azide Group: The azide functionality is known for its stability in biological systems, being largely inert to endogenous biomolecules. This bioorthogonality is a key advantage of azide-alkyne cycloaddition reactions ("click chemistry").

Comparative Analysis of Linker Technologies

The selection of a linker should be guided by the specific requirements of the application, including the desired release mechanism and the nature of the biomolecule and payload. Below is a comparison of this compound with other commonly used linker technologies.

Linker TypeLinkage ChemistryCleavage MechanismIn Vivo StabilityKey AdvantagesKey Disadvantages
This compound (via Click Chemistry) TriazoleNon-cleavable (triazole)HighHigh stability, bioorthogonal reaction.Payload release relies on degradation of the biomolecule.
Hydrazone HydrazonepH-sensitive (acidic)ModerateTunable release in acidic microenvironments (e.g., tumors, endosomes).Potential for premature release in circulation.
Disulfide DisulfideRedox-sensitive (glutathione)ModerateRelease in the reducing intracellular environment.Susceptible to cleavage by circulating thiols.
Peptide (e.g., Val-Cit) AmideEnzyme-sensitive (e.g., Cathepsin B)High in circulation, low in tumorSpecific release in the tumor microenvironment where certain proteases are upregulated.Potential for immunogenicity of the peptide sequence.
Thioether (e.g., from Maleimide) ThioetherNon-cleavableHighHigh stability.Potential for "retro-Michael" reaction leading to payload release.

Experimental Protocols for In Vivo Stability Assessment

Accurate evaluation of linker stability is paramount in bioconjugate development. The following are standard protocols for assessing the in vivo stability of linkers like this compound.

In Vivo Plasma Stability Assay

This method assesses the stability of the bioconjugate in a physiological environment by monitoring the amount of intact conjugate and released payload over time.

Workflow for In Vivo Plasma Stability Assay

cluster_0 Animal Dosing & Sample Collection cluster_1 Sample Processing cluster_2 Quantification cluster_3 Data Analysis dosing Administer bioconjugate to animal model (e.g., mouse) collection Collect blood samples at various time points dosing->collection plasma Isolate plasma from blood samples collection->plasma elisa ELISA for intact bioconjugate plasma->elisa lcms LC-MS/MS for free payload plasma->lcms analysis Determine pharmacokinetic parameters (e.g., half-life) elisa->analysis lcms->analysis

Caption: Workflow for assessing the in vivo plasma stability of a bioconjugate.

1. Animal Dosing and Sample Collection:

  • Administer the bioconjugate intravenously to a suitable animal model (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours) post-injection.

  • Process the blood to obtain plasma.

2. Quantification of Intact Bioconjugate (ELISA-based):

  • Coat a 96-well plate with an antibody that specifically captures the biomolecule part of the conjugate.

  • Add plasma samples to the wells.

  • Detect the bound conjugate using a secondary antibody that recognizes the payload.

  • The signal intensity is proportional to the concentration of the intact bioconjugate.

3. Quantification of Free Payload (LC-MS/MS-based):

  • Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

  • Analyze the supernatant containing the small molecule payload by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Quantify the free payload based on a standard curve.

Biodistribution Studies

These studies determine the organ and tissue distribution of the bioconjugate and its metabolites over time.

Logical Flow for Biodistribution Studies

start Administer radiolabeled or fluorescently-tagged bioconjugate euthanize Euthanize animals at specific time points start->euthanize harvest Harvest organs and tissues of interest euthanize->harvest quantify Quantify radioactivity or fluorescence in each tissue harvest->quantify analyze Analyze tissue distribution profile quantify->analyze

Caption: Logical flow of a biodistribution study for a bioconjugate.

1. Preparation of Labeled Bioconjugate:

  • Synthesize the bioconjugate with a detectable tag, such as a radioisotope (e.g., ¹²⁵I, ⁸⁹Zr) or a fluorescent dye.

2. Animal Administration and Tissue Harvesting:

  • Administer the labeled bioconjugate to the animal model.

  • At selected time points, euthanize the animals and harvest major organs and tissues (e.g., tumor, liver, kidney, spleen, heart, lungs, and blood).

3. Quantification:

  • Weigh each tissue sample.

  • Measure the radioactivity using a gamma counter or fluorescence using an imaging system.

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The this compound linker, when incorporated into bioconjugates via click chemistry, is expected to exhibit high in vivo stability due to the robust nature of the resulting triazole linkage and the shielding effect of the PEG spacer. This makes it an excellent choice for applications where prolonged circulation and minimal premature payload release are desired. However, for therapeutic strategies requiring triggered payload release within the target microenvironment, alternative cleavable linkers such as pH-sensitive hydrazones, redox-sensitive disulfides, or enzyme-sensitive peptide linkers may be more appropriate. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of linker stability, enabling researchers to select the optimal linker for their specific bioconjugate design and therapeutic goals.

References

A Comparative Guide to the Reactivity of Benzyl-PEG24-Azide and Other Azide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate linker is a critical determinant in the successful design and synthesis of bioconjugates, influencing reaction efficiency, stability, and the overall performance of the final product. Among the diverse array of bioorthogonal chemistries, the azide-alkyne cycloaddition, or "click chemistry," has become a cornerstone for its high specificity and reliability. This guide provides an objective comparison of the reactivity of Benzyl-PEG24-azide with other commonly used azide linkers in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

While direct kinetic data for this compound is not extensively available in peer-reviewed literature, this guide utilizes data for benzyl azide as a close structural analog to provide a robust comparative framework. The PEG24 tail is primarily expected to enhance aqueous solubility and reduce aggregation, with a secondary, and often beneficial, impact on reaction kinetics due to increased accessibility of the azide moiety.[1]

I. Comparative Analysis of Azide Linker Reactivity

The reactivity of an azide linker is fundamentally influenced by its electronic properties and steric hindrance. These factors dictate the speed and efficiency of the two primary forms of click chemistry: CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is prized for its rapid kinetics and high yields, facilitated by a copper(I) catalyst.[2][3] The reaction is generally robust and tolerant of a wide range of functional groups.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative is ideal for applications in living systems where the cytotoxicity of copper is a concern.[4][5] The reaction rate is driven by the ring strain of the cyclooctyne reaction partner.

The following tables provide a quantitative comparison of the reactivity of various azide linkers.

Table 1: Quantitative Comparison of Second-Order Rate Constants for SPAAC Reactions

Azide LinkerCyclooctyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Benzyl Azide (proxy for this compound) Dibenzocyclooctyne (DBCO)~0.1 - 1.0Standard benchmark for SPAAC reactivity.
Alkyl Azide (e.g., Azido-PEG)Dibenzocyclooctyne (DBCO)Similar to benzyl azideGenerally exhibit comparable reactivity to benzyl azide in SPAAC.
Aryl AzideDibenzocyclooctyne (DBCO)Can be slower or faster depending on substituentsElectron-withdrawing groups can increase the reaction rate.
PEGylated LinkersDBCOPotentially enhanced rates (by ~31%)Increased solubility and reduced steric hindrance can improve reaction kinetics.

Table 2: Quantitative Comparison of Reactivity in CuAAC Reactions

Azide LinkerAlkyne PartnerRelative Reactivity/YieldKey Characteristics
Benzyl Azide (proxy for this compound) Terminal AlkynesHigh to quantitative yieldsA reliable and widely used azide for CuAAC.
Alkyl Azide (e.g., Azido-PEG)Terminal AlkynesHigh to quantitative yieldsGenerally, show similar high reactivity to benzyl azide.
Aryl AzideTerminal AlkynesCan be slower than alkyl/benzyl azidesElectronic effects of the aromatic ring can influence the rate.
Phenyl AzideTerminal AlkynesSlower than benzyl azideIncreased steric hindrance can retard the reaction rate.

II. Experimental Protocols

To facilitate the direct comparison of azide linker reactivity in your own research, the following detailed experimental protocols are provided.

Protocol 1: Comparative Kinetic Analysis of Azide Linkers using ¹H NMR Spectroscopy (SPAAC)

This protocol allows for the determination of second-order rate constants for the SPAAC reaction of different azide linkers with a strained alkyne (e.g., DBCO).

Materials:

  • Azide linker 1 (e.g., this compound)

  • Azide linker 2 (e.g., an alkyl-PEG-azide)

  • Dibenzocyclooctyne (DBCO) derivative (e.g., DBCO-amine)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the DBCO derivative (e.g., 5 mM) and the internal standard (e.g., 5 mM) in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture to determine the precise initial concentration of the DBCO derivative relative to the internal standard.

  • Reaction Initiation: Add a known concentration of the first azide linker (e.g., 50 mM, 10 equivalents) to the NMR tube. Quickly mix the contents and place the tube in the NMR spectrometer maintained at a constant temperature (e.g., 25 °C).

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant conversion.

  • Data Analysis: For each spectrum, determine the concentration of the reactants by integrating their characteristic peaks and comparing them to the integral of the internal standard.

  • Rate Constant Calculation: Plot the natural logarithm of the ratio of the concentrations of the two reactants versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide in excess.

  • Repeat: Repeat steps 3-6 for the second azide linker under identical conditions for a direct comparison.

Protocol 2: Competitive CuAAC Reaction Monitored by HPLC

This protocol allows for a qualitative or semi-quantitative comparison of the reactivity of two different azide linkers in a competitive CuAAC reaction.

Materials:

  • Azide linker 1 (e.g., this compound)

  • Azide linker 2 (e.g., a fluorescently tagged azide)

  • Alkyne-functionalized biomolecule (e.g., alkyne-modified peptide or protein)

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., EDTA)

  • HPLC system with a suitable column (e.g., C18 for peptides)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule with equimolar amounts of Azide linker 1 and Azide linker 2 in the reaction buffer.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.

  • Reaction Initiation: Add the catalyst premix to the biomolecule/azide mixture. Initiate the reaction by adding freshly prepared sodium ascorbate solution.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the formation of the two different triazole products. The relative peak areas of the two products at each time point will indicate the relative reactivity of the two azide linkers.

III. Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for kinetic analysis and a typical bioconjugation application.

G Workflow for SPAAC Kinetic Analysis using NMR cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve DBCO & Internal Standard in DMSO-d6 prep2 Acquire Initial NMR Spectrum prep1->prep2 react1 Add Azide Linker to NMR Tube prep2->react1 Start Reaction react2 Acquire Time-Course NMR Spectra react1->react2 analysis1 Integrate Reactant Peaks vs. Standard react2->analysis1 Process Spectra analysis2 Plot ln([Reactant1]/[Reactant2]) vs. Time analysis1->analysis2 analysis3 Calculate Second-Order Rate Constant (k2) analysis2->analysis3

Caption: Workflow for SPAAC Kinetic Analysis.

G Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_modification Antibody Modification cluster_conjugation Click Conjugation cluster_purification Purification & Analysis mod1 Introduce Alkyne Groups onto Antibody conj2 React Modified Antibody with Azide-Linker-Drug via CuAAC mod1->conj2 Modified Antibody conj1 Prepare Azide-Linker-Drug Conjugate conj1->conj2 purify1 Purify ADC using Size-Exclusion Chromatography conj2->purify1 Crude ADC purify2 Characterize ADC (e.g., HPLC, Mass Spec) purify1->purify2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.